Methyl 1-methyl-1H-imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPLDCXQNEMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371686 | |
| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-20-2 | |
| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably for its role as a key intermediate in the synthesis of γ-secretase modulators (GSMs). These GSMs are a promising class of therapeutic agents under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound, with a focus on its application in drug discovery and development. Detailed experimental protocols, quantitative data, and a visualization of its role in the synthesis of γ-secretase modulators are presented to support researchers in this field.
Core Structure and Chemical Identity
This compound is a disubstituted imidazole derivative. The core of the molecule is a five-membered aromatic ring containing two nitrogen atoms, characteristic of an imidazole. A methyl group is attached to one of the nitrogen atoms (N-1), and a methyl carboxylate group is attached to a carbon atom (C-5) of the imidazole ring.
The IUPAC name for this compound is this compound.[1] It is crucial to distinguish it from its isomer, Methyl 1H-imidazole-5-carboxylate, which lacks the N-methyl group and possesses different chemical properties.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 17289-20-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C=NC=C1C(=O)OC | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the methylation of a suitable precursor, such as Methyl 1H-imidazole-5-carboxylate.
Experimental Protocol: Synthesis via N-methylation
This protocol describes a general method for the N-methylation of an imidazole carboxylate.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a solution of Methyl 1H-imidazole-5-carboxylate in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a suitable quenching agent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
The structural confirmation of this compound is performed using standard spectroscopic techniques.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | (Predicted) δ (ppm): 7.9-8.1 (s, 1H, imidazole-H), 7.5-7.7 (s, 1H, imidazole-H), 3.8-4.0 (s, 3H, N-CH₃), 3.7-3.9 (s, 3H, O-CH₃) |
| ¹³C NMR | (Predicted) δ (ppm): 160-165 (C=O), 135-140 (imidazole-C), 125-130 (imidazole-C), 120-125 (imidazole-C), 50-55 (O-CH₃), 30-35 (N-CH₃) |
| IR (KBr) | (Predicted) ν (cm⁻¹): ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1500-1600 (C=N, C=C imidazole ring) |
Application in Drug Discovery: Synthesis of γ-Secretase Modulators
This compound is a crucial building block for the synthesis of various γ-secretase modulators (GSMs). GSMs are being investigated as potential therapeutics for Alzheimer's disease because they can allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides.[2][3][4][5] The modulation results in a shift towards the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ plaques in the brain.[6]
The imidazole moiety of GSMs, derived from this compound, has been shown to be important for their modulatory activity.[2][3][4]
Synthetic Workflow for a γ-Secretase Modulator
The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a hypothetical γ-secretase modulator.
Caption: Synthetic workflow for a γ-secretase modulator.
Mechanism of Action of Imidazole-Based γ-Secretase Modulators
The diagram below illustrates the proposed mechanism of action for imidazole-based GSMs in the context of Alzheimer's disease pathology.
Caption: Modulation of γ-secretase by imidazole-based GSMs.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a key building block in the synthesis of γ-secretase modulators highlights its importance in the ongoing research and development of novel therapeutics for Alzheimer's disease. This guide has provided a foundational understanding of its structure, synthesis, and application, offering valuable insights for researchers dedicated to advancing drug discovery in this critical area.
References
- 1. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP | The EMBO Journal [link.springer.com]
- 4. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-substrate interface targeting by imidazole-based γ-secretase modulators activates γ-secretase and stabilizes its interaction with APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 1-methyl-1H-imidazole-5-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its preparation, and discusses its reactivity and potential applications in drug discovery.
Chemical Properties
This compound is a substituted imidazole derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its chemical structure features a five-membered imidazole ring N-methylated at the 1-position and substituted with a methyl carboxylate group at the 5-position.
Physicochemical Data
The accurate determination of physicochemical properties is crucial for the application of this compound in research and development. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 17289-20-2 | [2] |
| Melting Point | 48-50°C | [3] |
| Boiling Point | 68-70°C at 0.2 mmHg | [3] |
| Density | 1.18 g/cm³ | [3] |
| Refractive Index | 1.531 | [3] |
| Flash Point | 125.9°C | [3] |
| pKa | 4.30 ± 0.10 (Predicted) | [3] |
Solubility and Stability
Information regarding the solubility of this compound in various organic solvents is not extensively detailed in the available literature. General solubility is expected in polar organic solvents. The compound should be stored at room temperature in a dry, well-sealed container.[2]
Safety Information
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.
Experimental Protocols
The synthesis of this compound can be achieved through the methylation of the corresponding imidazole precursor. The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, 1-methyl-1H-imidazole-5-carboxaldehyde.[4] Researchers should adapt and optimize this protocol for their specific laboratory conditions.
Synthesis of this compound
This procedure involves the N-methylation of Methyl 1H-imidazole-5-carboxylate.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-5-carboxylate in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to facilitate the deprotonation of the imidazole nitrogen.
-
Methylation: Slowly add the methylating agent to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate to yield pure this compound.
Logical Workflow for Synthesis:
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the two protons on the imidazole ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the two methyl carbons, the carbonyl carbon of the ester, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the methyl groups and the imidazole ring.
-
C=O stretching of the ester functional group.
-
C=N and C=C stretching vibrations within the imidazole ring.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The ester functionality can undergo various transformations such as hydrolysis, amidation, and reduction. The imidazole ring itself can participate in further functionalization reactions.
Role in Drug Development
Imidazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad range of biological activities.[5] While specific biological data for this compound is limited, its derivatives have been investigated for various therapeutic applications. For instance, related imidazole-5-carboxylate esters have been explored as hypnotic agents.[6] Furthermore, the imidazole scaffold is a key component in many antifungal, antibacterial, and anticancer agents.[5]
Signaling Pathway Relationship (Hypothetical):
References
An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-1H-imidazole-5-carboxylate, with the CAS number 17289-20-2, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a methylated imidazole core and a reactive carboxylate group, renders it an invaluable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery, with a particular focus on the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists and γ-secretase modulators. Experimental methodologies and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17289-20-2 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol |
Synthesis of this compound
There are two primary synthetic routes to obtain this compound:
Method 1: Fischer Esterification of 1-methyl-1H-imidazole-5-carboxylic acid
This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
Materials: 1-methyl-1H-imidazole-5-carboxylic acid, methanol (anhydrous), concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid), sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
-
Method 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate
This approach involves the methylation of the imidazole nitrogen of the corresponding precursor, Methyl 1H-imidazole-5-carboxylate.
Experimental Protocol:
-
Materials: Methyl 1H-imidazole-5-carboxylate, a strong base (e.g., sodium hydride - NaH), a methylating agent (e.g., methyl iodide - CH₃I), and an anhydrous aprotic solvent (e.g., N,N-dimethylformamide - DMF or tetrahydrofuran - THF).
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-5-carboxylate (1.0 eq) in the anhydrous solvent.
-
Cool the solution in an ice bath and add the strong base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture until the deprotonation is complete (cessation of gas evolution).
-
To the resulting imidazolide salt, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Spectral Data
The structural confirmation of this compound is achieved through spectroscopic analysis.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.8 | s, 1H (imidazole C2-H) |
| ~7.5 | s, 1H (imidazole C4-H) |
| ~3.9 | s, 3H (N-CH₃) |
| ~3.8 | s, 3H (O-CH₃) |
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140.
Applications in Drug Discovery
This compound is a crucial starting material for the synthesis of various pharmacologically active compounds.
Synthesis of Takeda G-protein-coupled Receptor 5 (TGR5) Agonists
TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists. The synthesis of these compounds can be initiated from this compound.
Experimental Protocol: Synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives
This is a multi-step synthesis that starts with the hydrolysis of this compound to its corresponding carboxylic acid, followed by amidation.
-
Hydrolysis to 1-methyl-1H-imidazole-5-carboxylic acid:
-
Treat this compound with an aqueous base (e.g., NaOH or LiOH) in a suitable solvent like methanol or THF.
-
Heat the mixture to facilitate the saponification.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid, which can be isolated by filtration.
-
-
Amidation:
-
The resulting 1-methyl-1H-imidazole-5-carboxylic acid is then coupled with a desired amine.
-
A typical procedure involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF).
-
The appropriate amine is then added to the activated acid to form the final carboxamide product.
-
Logical Workflow for TGR5 Agonist Synthesis:
Synthesis of γ-Secretase Modulators (GSMs)
γ-Secretase is a key enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the production of amyloid-β peptides. Imidazole-based compounds have been developed as γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.
The synthesis of certain GSMs can utilize intermediates derived from 1-methyl-1H-imidazole-5-carboxylic acid. For instance, a patent (CN111269183A) describes the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, which are valuable precursors for more complex GSMs.
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-imidazole-5-cyclohexylcarboxamide (Example from CN111269183A)
This synthesis starts from 1-methyl-1H-imidazole-5-carboxylic acid, which can be obtained by the hydrolysis of the title compound.
-
Condensation: 1-methyl-1H-imidazole-5-carboxylic acid is reacted with cyclohexylamine using HATU as a coupling agent and DIPEA as a base in DMF to yield N-cyclohexyl-1-methyl-1H-imidazole-5-carboxamide.
-
Bromination: The resulting amide is then brominated at the 4-position of the imidazole ring using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as chloroform.
Signaling Pathway of TGR5 Agonism:
Signaling Pathway of γ-Secretase Modulation in Alzheimer's Disease:
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its straightforward preparation and versatile reactivity make it an attractive starting material for drug discovery campaigns targeting a range of diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule in their quest for novel therapeutics.
Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthesis pathways for Methyl 1-methyl-1H-imidazole-5-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted imidazole derivative of significant interest in medicinal chemistry. Its structural motif is present in numerous biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in areas requiring this specific molecular scaffold. This guide outlines two principal pathways for its preparation: a two-step route starting from 1H-imidazole-5-carboxylic acid and a more direct single-step route from 1-methyl-1H-imidazole-5-carboxylic acid.
Synthesis Pathway Overview
Two logical and experimentally supported pathways for the synthesis of this compound are presented below. Route B is generally preferred due to its single-step nature, provided the starting material is readily available.
Route A: Two-Step Synthesis from 1H-Imidazole-5-carboxylic Acid
This pathway involves an initial esterification of the carboxylic acid, followed by N-methylation of the imidazole ring.
-
Step 1: Fischer Esterification of 1H-imidazole-5-carboxylic acid to yield Methyl 1H-imidazole-5-carboxylate.
-
Step 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate to afford the final product.
Route B: Single-Step Synthesis from 1-methyl-1H-imidazole-5-carboxylic acid
This more direct approach involves the Fischer esterification of the N-methylated precursor.
-
Step 1: Fischer Esterification of commercially available 1-methyl-1H-imidazole-5-carboxylic acid.
The following diagram illustrates these two synthetic routes.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Protocol 1: Fischer Esterification of Imidazole Carboxylic Acids (Applicable to Route A, Step 1 and Route B)
This protocol is a general method for the acid-catalyzed esterification of a carboxylic acid with methanol.[1][2]
Materials:
-
Imidazole Carboxylic Acid (1H-imidazole-5-carboxylic acid or 1-methyl-1H-imidazole-5-carboxylic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, suspend the imidazole carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Caution: Foaming may occur due to CO₂ evolution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate (Route A, Step 2)
This procedure is adapted from a standard protocol for the N-methylation of imidazole and related heterocycles.[3]
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF or THF in a dry round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).
-
To the resulting solution, add methyl iodide (1.1-1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic pathways. The values are based on general laboratory procedures and may be optimized for specific applications.
Table 1: Reagents and Conditions for Fischer Esterification
| Parameter | Value | Reference |
| Starting Material | 1H-imidazole-5-carboxylic acid or 1-methyl-1H-imidazole-5-carboxylic acid | [1][2] |
| Reagent | Methanol (solvent and reactant) | [1] |
| Catalyst | Concentrated H₂SO₄ | [1] |
| Stoichiometry | Acid: 1.0 eq, H₂SO₄: 0.1-0.2 eq | [1] |
| Temperature | Reflux (approx. 65 °C) | [1] |
| Reaction Time | 2-6 hours | [1] |
| Typical Yield | 70-90% | - |
Table 2: Reagents and Conditions for N-Methylation
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-imidazole-5-carboxylate | [3] |
| Base | Sodium Hydride (NaH) | [3] |
| Methylating Agent | Methyl Iodide (CH₃I) | [3] |
| Solvent | Anhydrous DMF or THF | [3] |
| Stoichiometry | Substrate: 1.0 eq, NaH: 1.1 eq, CH₃I: 1.1-1.2 eq | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2-5 hours | [3] |
| Typical Yield | 60-85% | - |
Conclusion
References
An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with emerging interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific data on the biological activity, pharmacokinetics, and toxicology of this exact compound are limited in publicly accessible literature, this guide extrapolates from related imidazole derivatives to provide a contextual framework for its potential applications and areas for future research.
Chemical and Physical Properties
This compound is identified by the CAS number 17289-20-2.[1][2] It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The structure is characterized by a methyl group at the 1-position of the imidazole ring and a methyl carboxylate group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17289-20-2 | [1][2] |
| Molecular Formula | C6H8N2O2 | [2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to light yellow or light orange crystalline powder | [3] |
| Melting Point | 151 - 156 °C | [3] |
| Solubility | Soluble in methanol | [4] |
Synthesis and Experimental Protocols
The synthesis of imidazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for this compound are not extensively published, general methodologies for the synthesis of related imidazole carboxylates can be adapted.
General Esterification Method
A common route to synthesize methyl esters of imidazole carboxylic acids is through the esterification of the corresponding carboxylic acid.
Experimental Protocol: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid
-
Reactants: 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled solution.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
N-Methylation
Another synthetic approach involves the N-methylation of a pre-existing imidazole-5-carboxylate ester.
Experimental Protocol: N-methylation of Methyl 1H-imidazole-5-carboxylate
-
Reactants: Methyl 1H-imidazole-5-carboxylate (1 equivalent) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the imidazole nitrogen.
-
Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.
Logical Workflow for Synthesis
Caption: Synthetic routes to this compound.
Biological Activity and Potential Applications in Drug Discovery
The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous biologically active compounds.[5][6][7][8][9] Derivatives of imidazole have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7][9]
While there is a lack of specific biological data for this compound in the searched literature, its structural similarity to other bioactive imidazoles suggests it could serve as a valuable intermediate or a candidate for screening in various therapeutic areas.
Table 2: Reported Biological Activities of Imidazole Derivatives
| Biological Activity | Examples of Imidazole-Containing Drugs | Reference |
| Antifungal | Clotrimazole, Miconazole | [6] |
| Antiprotozoal | Metronidazole, Tinidazole | [6][9] |
| Antiulcer | Omeprazole, Pantoprazole | [9] |
| Antihistaminic | Clemizole, Astemizole | [9] |
| Anesthetic | Etomidate | [10] |
Given that this compound is a structural analog of intermediates used in the synthesis of pharmaceuticals, its primary role may be as a building block in the development of novel therapeutic agents. For instance, related imidazole carboxylate esters are key intermediates in the synthesis of drugs like the antihypertensive agent Olmesartan.[11]
Potential Signaling Pathway Involvement
Many imidazole-based drugs exert their effects by interacting with specific biological targets. For example, the anesthetic etomidate acts as a modulator of GABA-A receptors.[10] Should this compound or its derivatives exhibit biological activity, a potential mechanism could involve interaction with enzymes or receptors where the imidazole moiety can act as a ligand or participate in hydrogen bonding.
Caption: A generalized signaling pathway for an imidazole-based compound.
Safety and Toxicology
According to aggregated GHS data, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Classification | Source |
| Causes skin irritation | H315 | Skin Irrit. 2 | [2] |
| Causes serious eye irritation | H319 | Eye Irrit. 2 | [2] |
| May cause respiratory irritation | H335 | STOT SE 3 | [2] |
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. scialert.net [scialert.net]
- 8. longdom.org [longdom.org]
- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomidate - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-imidazole-5-carboxylate, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. This document details its chemical properties, a representative synthesis protocol, and its significant applications in pharmaceutical research and development.
Core Compound Data
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Weight | 140.14 g/mol [1][2] |
| Molecular Formula | C6H8N2O2[1][2] |
| CAS Number | 17289-20-2[1][2] |
| IUPAC Name | This compound[2] |
| Appearance | White to light yellow or light orange crystalline powder[3] |
| Hazards | Causes skin, serious eye, and respiratory irritation[1][2] |
Applications in Drug Discovery
This imidazole derivative is a key scaffold in the development of novel therapeutic agents. It is notably used as a precursor in the synthesis of γ-secretase modulators (GSMs), which are under investigation as potential treatments for Alzheimer's disease.[1] These modulators aim to selectively reduce the production of pathogenic amyloid-beta peptides.[1]
Experimental Synthesis Protocol
The following is a representative two-step method for the synthesis of this compound, starting from 1H-imidazole-5-carboxylic acid.
Step 1: N-Methylation of 1H-imidazole-5-carboxylic acid
This initial step involves the methylation of the imidazole ring nitrogen.
-
Materials: 1H-imidazole-5-carboxylic acid, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an appropriate anhydrous solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
Dissolve 1H-imidazole-5-carboxylic acid in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution while stirring.
-
Slowly add the methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure to yield crude 1-methyl-1H-imidazole-5-carboxylic acid.
-
Step 2: Esterification to this compound
The second step is the esterification of the carboxylic acid to form the final methyl ester. This is a common method for synthesizing methyl esters.[4]
-
Materials: 1-methyl-1H-imidazole-5-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Procedure:
-
Dissolve the crude 1-methyl-1H-imidazole-5-carboxylic acid from the previous step in an excess of methanol.
-
Add the acid catalyst to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for producing this compound.
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 1-methyl-1H-imidazole-5-carboxylate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two primary pathways, each employing different starting materials:
-
Esterification of 1-methyl-1H-imidazole-5-carboxylic acid: This classic approach involves the conversion of the carboxylic acid to its corresponding methyl ester using methanol under acidic conditions.
-
N-methylation of Methyl 1H-imidazole-5-carboxylate: This route begins with the commercially available methyl ester of imidazole-5-carboxylic acid, followed by the introduction of a methyl group onto the imidazole ring nitrogen.
The choice of synthetic route may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction and the available laboratory equipment.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: Esterification | Route 2: N-methylation |
| Starting Material | 1-methyl-1H-imidazole-5-carboxylic acid | Methyl 1H-imidazole-5-carboxylate |
| Primary Reagent | Methanol (CH₃OH) | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) |
| Catalyst/Base | Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) | Sodium hydride (NaH) or Sodium methoxide (NaOMe) |
| Solvent | Methanol (often used in excess) | Tetrahydrofuran (THF) or Methanol |
| Typical Reaction Temp. | Reflux (approx. 65°C) | 0°C to Room Temperature |
| Typical Reaction Time | 4-24 hours | 2-16 hours |
| Reported Yield | Generally high (>85%) | Variable (60-90%) |
| Work-up | Neutralization, Extraction | Quenching, Extraction |
| Purification | Distillation or Recrystallization | Column Chromatography or Distillation |
Experimental Protocols
Route 1: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid
This protocol details the Fischer esterification of 1-methyl-1H-imidazole-5-carboxylic acid.
Materials:
-
1-methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1-1.5 eq) dropwise with stirring. If using thionyl chloride, ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization to obtain the final product.
Route 2: N-methylation of Methyl 1H-imidazole-5-carboxylate
This protocol describes the N-methylation of Methyl 1H-imidazole-5-carboxylate using methyl iodide and a strong base.
Materials:
-
Methyl 1H-imidazole-5-carboxylate[1]
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Ammonium chloride (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 1H-imidazole-5-carboxylate (1.0 eq). Dissolve or suspend it in anhydrous THF or methanol.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0°C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.
-
Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the pure product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and workflows described in this guide.
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed workflow for the Fischer Esterification route.
Caption: Detailed workflow for the N-methylation route.
References
An In-depth Technical Guide to Key Intermediates in Imidazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of imidazole derivatives, focusing on the core intermediates that are fundamental to various established synthetic routes. We will delve into the Debus-Radziszewski, Wallach, and Marckwald syntheses, offering detailed mechanisms, experimental protocols, and quantitative data. Furthermore, we will explore the role of imidazole derivatives in crucial signaling pathways, illustrating their importance in drug development.
Key Intermediates in Classical Imidazole Syntheses
The synthesis of the imidazole ring can be achieved through several classical methods, each involving unique key intermediates. Understanding the formation and reactivity of these intermediates is crucial for optimizing reaction conditions and designing novel derivatives.
The Diimine Intermediate in the Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile method for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The cornerstone of this reaction is the in-situ formation of a diimine intermediate.
The reaction proceeds by the initial condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form the diimine. This intermediate then reacts with an aldehyde, followed by cyclization and oxidation to yield the imidazole product.
Logical Relationship of the Debus-Radziszewski Synthesis
Caption: Workflow of the Debus-Radziszewski imidazole synthesis.
| 1,2-Dicarbonyl Compound | Aldehyde | Catalyst/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzil | Benzaldehyde | Glacial Acetic Acid | 100-120 | 1-2 | 2,4,5-Triphenylimidazole | ~85-95 | [1] |
| Benzil | 4-Chlorobenzaldehyde | (NH4)6Mo7O24·4H2O / Solvent-free (MW) | - | 0.5-1 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 | [2] |
| Benzil | 4-Methoxybenzaldehyde | (NH4)6Mo7O24·4H2O / Solvent-free (MW) | - | 0.5-1 | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 | [2] |
| Benzoin | Benzaldehyde | Ammonia / Reflux | - | 4 | 2,4,5-Triphenylimidazole | 78 | [3] |
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Characterization:
-
Melting Point: 275-278 °C
-
IR (KBr, cm⁻¹): 3432 (N-H), 1650 (C=N), 1456 (C=C)[3]
-
¹H NMR (DMSO-d₆, δ ppm): 12.7 (s, 1H, NH), 7.2-8.1 (m, 15H, Ar-H)
The Chloroimidazole Intermediate in the Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles from N,N'-disubstituted oxamides. A key step in this reaction is the formation of a chloroimidazole intermediate upon treatment of the oxamide with phosphorus pentachloride or a similar chlorinating agent. This intermediate is then reduced to the final imidazole derivative.
Experimental Workflow for the Wallach Synthesis
Caption: Key steps in the Wallach synthesis of N-substituted imidazoles.
| N,N'-Disubstituted Oxamide | Chlorinating Agent | Reducing Agent | Product | Yield (%) | Reference |
| N,N'-Dimethyloxamide | PCl₅ | Hydroiodic Acid | N-Methylimidazole | Moderate | [4][5] |
| N,N'-Diethyloxamide | PCl₅ | Hydroiodic Acid | 1-Ethyl-2-methylimidazole | Moderate | [5] |
Materials:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride (PCl₅)
-
Hydroiodic acid (HI)
Procedure:
-
N,N'-dimethyloxamide is treated with phosphorus pentachloride to yield a chlorine-containing intermediate.
-
The resulting chloroimidazole intermediate is then reduced with hydroiodic acid to afford N-methylimidazole.
-
The product is isolated and purified by distillation.
The 2-Mercaptoimidazole Intermediate in the Marckwald Synthesis
The Marckwald synthesis is a classical method for preparing 2-mercaptoimidazoles, which are valuable intermediates that can be desulfurized to yield the corresponding imidazole derivatives. This synthesis involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an isothiocyanate.
Reaction Pathway of the Marckwald Synthesis
Caption: The Marckwald synthesis of imidazoles via a 2-mercaptoimidazole intermediate.
| α-Amino Ketone/Aldehyde | Thiocyanate Source | Product | Yield (%) | Reference |
| α-Aminoacetophenone hydrochloride | Potassium thiocyanate | 2-Mercapto-4-phenylimidazole | Good | [1] |
| Aminoacetaldehyde dimethyl acetal | Potassium thiocyanate | Imidazole-2-thiol | - | [6] |
Materials:
-
α-Aminoacetophenone hydrochloride (1.0 eq)
-
Potassium thiocyanate (1.1 eq)
-
Water
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride in water.
-
Add an aqueous solution of potassium thiocyanate.
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.
-
Collect the product by filtration, wash with cold water, and dry.
Imidazole Derivatives in Cellular Signaling Pathways
Imidazole derivatives are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are particularly significant as inhibitors of key enzymes in cellular signaling pathways implicated in diseases such as cancer and inflammation.
Imidazole Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7] Imidazole-based compounds are well-known competitive inhibitors of the ATP binding site of p38 MAP kinase, making them promising anti-inflammatory agents.[7][8]
p38 MAP Kinase Signaling Pathway Inhibition by Imidazole Derivatives
Caption: Imidazole derivatives inhibit p38 MAP kinase, blocking pro-inflammatory cytokine production.
Imidazole Derivatives as PI3K/Akt Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Imidazole-containing compounds have been developed as potent inhibitors of this pathway.[9][10]
PI3K/Akt Signaling Pathway Inhibition by Imidazole Derivatives
Caption: Imidazole derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
This guide has provided a comprehensive overview of the key intermediates in the synthesis of imidazole derivatives and their roles in significant biological pathways. The detailed protocols and data presented herein are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sctunisie.org [sctunisie.org]
- 4. benthamscience.com [benthamscience.com]
- 5. jetir.org [jetir.org]
- 6. jocpr.com [jocpr.com]
- 7. scialert.net [scialert.net]
- 8. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
An In-depth Technical Guide on the Biological Activity of Substituted Imidazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazole carboxylates represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their application as angiotensin II receptor antagonists, anticancer, and antimicrobial agents.
Data Presentation: Quantitative Biological Activity
The biological activities of various substituted imidazole carboxylates are summarized below. The data is presented to facilitate comparison across different therapeutic areas.
Table 1: Angiotensin II Receptor Antagonism of Substituted Imidazole Carboxylates
| Compound ID | Structure/Substitution Pattern | Assay Type | Target | IC50 (nM) | Reference |
| Losartan | 2-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-5-methanol | Radioligand Binding | AT1 Receptor | 19 | [1] |
| Olmesartan Medoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | Radioligand Binding | AT1 Receptor | 7.7 | [2] |
| SK&F 108566 | (E)-3-[2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]-2-[(2-thienyl)methyl]propenoic acid | Radioligand Binding | AT1 Receptor | 1.0 | [3] |
| CS-866 | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazole-5-carboxylic acid | Radioligand Binding | AT1 Receptor | 1.2 | [2] |
Table 2: Anticancer Activity of Substituted Imidazole Carboxylates
| Compound ID | Structure/Substitution Pattern | Cell Line | Assay Type | IC50 (µM) | Reference |
| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colon) | MTT Assay | 0.027 | [4] |
| Compound 21 | Benzimidazole-cinnamide derivative | A549 (Lung) | MTT Assay | 0.29 | [4] |
| Compound 43 | Substituted xanthine derivative | MCF-7 (Breast) | MTT Assay | 0.8 | [4] |
| Purine 46 | Purine derivative | MDA-MB-231 (Breast) | MTT Assay | 1.22 | [4] |
| Compound 19b | Imidazole linked to a thiazole moiety | MCF-7 (Breast) | Cytotoxicity Assay | 0.16 | [5] |
| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | Cytotoxicity Assay | 0.05 | [5] |
| Compound 27 | Imidazole with chloro group | CHK-1 | Kinase Assay | 0.00032 | [5] |
Table 3: Antimicrobial Activity of Substituted Imidazole Carboxylates
| Compound ID | Structure/Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Imidazole derivative | Staphylococcus aureus | 625 | [6] |
| HL2 | Imidazole derivative | Staphylococcus aureus | 625 | [6] |
| HL1 | Pseudomonas aeruginosa | 5000 | [6] | |
| HL2 | Pseudomonas aeruginosa | 2500 | [6] | |
| Compound 1b | Isoxazole and imidazole containing | Aspergillus brasiliensis | 15.62 | [7] |
| Compound 1g | Isoxazole and imidazole containing | Aspergillus brasiliensis | 15.62 | [7] |
| Compound 3b | Imidazolium salt from phenylalanine | Bacillus subtilis | 4 | [8] |
| Compound 3b | Imidazolium salt from phenylalanine | Escherichia coli | 128 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of substituted imidazole carboxylates are provided below.
General Synthesis of Ethyl 4-Substituted-Imidazole-5-Carboxylates
This protocol outlines a general method for the synthesis of substituted imidazole carboxylates, which can be adapted based on the desired substituents.[9][10][11][12]
Materials:
-
Appropriate α-dicarbonyl compound
-
Aldehyde
-
Ammonium acetate or primary amine
-
Ethyl acetoacetate
-
Solvent (e.g., glacial acetic acid, ethanol, acetonitrile)
-
Microwave reactor (optional)
Procedure:
-
Step 1: Formation of the Imidazole Ring. A mixture of an α-dicarbonyl compound (1 equivalent), an aldehyde (1 equivalent), and ammonium acetate (2 equivalents) or a primary amine (1 equivalent) in a suitable solvent is prepared.
-
Step 2: Cyclization. The reaction mixture is heated under reflux for several hours or subjected to microwave irradiation for a shorter duration to facilitate the cyclization and formation of the imidazole ring.
-
Step 3: Introduction of the Carboxylate Group. The resulting substituted imidazole can then be carboxylated at the C5 position. A common method involves reaction with ethyl acetoacetate in the presence of a base.
-
Step 4: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired ethyl 4-substituted-imidazole-5-carboxylate.
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the angiotensin II type 1 (AT1) receptor.[13]
Materials:
-
Rat aortic smooth muscle cell membranes (or other source of AT1 receptors)
-
[¹²⁵I]-Angiotensin II (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds (substituted imidazole carboxylates)
-
Unlabeled angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Step 1: Membrane Preparation. Prepare cell membranes from a suitable source expressing AT1 receptors.
-
Step 2: Assay Setup. In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, and cell membranes.
-
Non-specific Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, a high concentration of unlabeled angiotensin II, and cell membranes.
-
Competitive Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, varying concentrations of the test compound, and cell membranes.
-
-
Step 3: Incubation. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Step 4: Filtration. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Step 5: Quantification. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Step 6: Data Analysis. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
General In Vitro Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific enzyme.[14][15][16][17][18]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (substituted imidazole carboxylate)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Step 1: Reagent Preparation. Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Step 2: Assay Setup. In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Step 3: Pre-incubation. Pre-incubate the enzyme with the test compound for a specific period to allow for binding.
-
Step 4: Reaction Initiation. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Step 5: Measurement. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Step 6: Data Analysis. Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
MTT Cell Viability Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of substituted imidazole carboxylates on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the substituted imidazole carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Page loading... [guidechem.com]
- 11. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 13. tsijournals.com [tsijournals.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
literature review of Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of Methyl 1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of dedicated research on this specific molecule, this document compiles information on its fundamental properties, proposes synthetic routes based on established chemical principles for related compounds, and summarizes the broader biological context of the imidazole scaffold.
Core Chemical Information
This compound is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The presence of both a methyl ester and an N-methyl group influences its chemical reactivity and potential as a building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| CAS Number | 17289-20-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Methyl 3-methylimidazole-4-carboxylate | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway 1: N-Methylation of Methyl 1H-imidazole-5-carboxylate
This approach involves the initial synthesis of Methyl 1H-imidazole-5-carboxylate followed by N-methylation.
Step 1: Esterification of 1H-imidazole-5-carboxylic acid
A common method for the synthesis of Methyl 1H-imidazole-5-carboxylate is the acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid with methanol.[2]
-
Reactants: 1H-imidazole-5-carboxylic acid, Methanol, Acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
General Procedure:
-
Suspend 1H-imidazole-5-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: N-Methylation
The resulting Methyl 1H-imidazole-5-carboxylate can then be N-methylated using a suitable methylating agent.
-
Reactants: Methyl 1H-imidazole-5-carboxylate, Methylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., sodium hydride, potassium carbonate), Solvent (e.g., DMF, acetonitrile).
-
General Procedure:
-
Dissolve Methyl 1H-imidazole-5-carboxylate in an anhydrous aprotic solvent.
-
Add a base to deprotonate the imidazole nitrogen.
-
Slowly add the methylating agent at a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Imidazole Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of imidazole esters. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and versatile chemical reactivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding and application of imidazole esters in research and development.
Physicochemical Properties of Imidazole Esters
Imidazole esters encompass a broad class of molecules with physicochemical properties that can be fine-tuned through structural modifications. The imidazole ring itself is an amphoteric and highly polar aromatic heterocycle. These characteristics are imparted to its ester derivatives, influencing their solubility, stability, and reactivity.
Acidity and Basicity (pKa)
The imidazole ring possesses both a weakly acidic proton on one nitrogen (pKa ≈ 14.5 for imidazole) and a basic nitrogen atom (pKa of the conjugate acid ≈ 7 for imidazole). The presence of an ester group, particularly when attached to a nitrogen atom (N-acylimidazoles), significantly influences the electronic properties of the ring. The pKa values of imidazole esters are crucial for their behavior in biological systems and for their catalytic activity. For instance, the acidity of 1-(o-Hydroxyphenyl) imidazole carboxylic esters has been a subject of computational studies, with pKa values varying between 4.05 and 7.86 depending on the specific substitutions.
| Compound/Derivative Class | pKa Value | Notes | Reference |
| Imidazole (as an acid) | ~14.5 | The proton on the N1 atom can be removed by a strong base. | |
| Imidazolium ion (conjugate acid) | ~7.0 | Indicates the basicity of the sp2 nitrogen. | |
| 4(5)-Nitroimidazole | 9.30 | The electron-withdrawing nitro group increases acidity compared to imidazole. | |
| 1-(o-Hydroxyphenyl) imidazole carboxylic esters | 4.05 - 7.86 | Calculated values; depend on the nature and position of substituents. |
Solubility and Polarity
Imidazole is a highly polar compound with a significant dipole moment (3.61 D) and is readily soluble in water and other polar solvents. The solubility of imidazole esters is a function of the overall polarity of the molecule. While the imidazole moiety enhances water solubility, the nature of the carboxylic acid and any other substituents will play a significant role. This tunable solubility is a key feature in the design of imidazole-based drugs and prodrugs.
Spectroscopic Properties
The characterization of imidazole esters relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1.3.1. NMR Spectroscopy:
-
¹H NMR: Protons on the imidazole ring typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic environment, including the presence of the ester group and other substituents. For imidazole itself, signals for the ring protons can be observed at different pH values. In N-acetylimidazole, the formation of the acetyl derivative leads to distinct shifts in the imidazole proton signals and the appearance of a methyl singlet.
-
¹³C NMR: The carbon atoms of the imidazole ring also give characteristic signals that are sensitive to substitution. In imidazole-2-carboxaldehyde, the carbonyl carbon signal is observed around 181.3 ppm in DMSO-d6.
1.3.2. IR Spectroscopy: The IR spectra of imidazole derivatives show characteristic absorption bands. For a 2,4,5-triarylimidazole, the N-H stretching of the imidazole ring is observed around 3437 cm⁻¹, aromatic C-H stretching appears at 3053 cm⁻¹, and the C=N stretching is seen at 1681 cm⁻¹. The carbonyl stretch of the ester group is a key diagnostic peak, typically appearing in the range of 1700-1750 cm⁻¹.
Chemical Properties and Reactivity
Imidazole esters are notable for their reactivity, particularly as acylating agents and their susceptibility to hydrolysis, which can be both a feature of their mechanism of action and a consideration for their stability.
Acylating Agents
N-acylimidazoles, such as N-acetylimidazole, are powerful acylating agents. They are used in organic synthesis to introduce acyl groups to nucleophiles like alcohols and amines under mild conditions. The imidazole leaving group is a stable molecule, which drives the reaction forward. This reactivity is also harnessed in biological systems, for example, in the mechanism of certain enzymes where an acyl-imidazole intermediate is formed.
dot
Caption: General mechanism of acylation using an N-acylimidazole.
Hydrolysis
The hydrolysis of imidazole esters, particularly the imidazole-catalyzed hydrolysis of other esters, is a well-studied reaction that serves as a model for enzymatic catalysis. Imidazole can act as a nucleophilic catalyst in these reactions. The reaction proceeds via the formation of an acyl-imidazole intermediate, which is more reactive towards water than the original ester.
dot
Caption: Nucleophilic catalysis of ester hydrolysis by imidazole.
Role in Synthesis
Imidazole esters are not only reactive intermediates but also valuable building blocks in organic synthesis. For example, imidazole-1-sulfonate esters (imidazylates) serve as excellent leaving groups in substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling. This highlights their utility in the construction of complex organic molecules.
Biological Significance and Drug Development
The imidazole moiety is a common feature in many biologically active compounds, including the amino acid histidine. Imidazole esters are explored in drug development for a wide range of therapeutic applications.
Pharmacological Activities
Derivatives of imidazole-4-carboxylic acid have been synthesized and identified as antiplatelet agents. The ester and amide functionalities, along with other structural features, are crucial for their activity. Imidazole-containing compounds have been investigated for a vast array of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.
Prodrugs
The tunable reactivity and solubility of imidazole esters make them suitable candidates for prodrug design. An ester linkage can be used to mask a polar functional group of a parent drug, improving its membrane permeability and oral bioavailability. Once absorbed, the ester is designed to be hydrolyzed by esterase enzymes, releasing the active drug.
Caption: Workflow for a kinetic study of imidazole-catalyzed ester hydrolysis.
Methodological & Application
Application Notes and Protocols for N-Methylation of Methyl Imidazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-methylation of methyl imidazole-5-carboxylate, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described methodology is based on established procedures for the N-alkylation of imidazoles, optimized to favor the desired product and minimize side reactions.
Introduction
The imidazole ring is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activity. N-methylation of the imidazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as basicity, solubility, and metabolic stability, as well as its pharmacological profile. Methyl imidazole-5-carboxylate serves as a versatile building block, and its N-methylation provides access to key intermediates for further elaboration.[1] This protocol outlines a reliable method for the synthesis of methyl 1-methyl-1H-imidazole-4-carboxylate and/or methyl 1-methyl-1H-imidazole-5-carboxylate, depending on the tautomeric nature of the starting material and the reaction conditions.
Reaction Scheme
The N-methylation of methyl imidazole-5-carboxylate is typically achieved by treating the substrate with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate.[2][3][4] The choice of base and solvent is crucial to ensure efficient deprotonation of the imidazole nitrogen and to avoid undesirable side reactions, such as hydrolysis of the ester functionality.
Caption: General reaction scheme for the N-methylation of methyl imidazole-5-carboxylate.
Experimental Protocol
This protocol describes a general procedure for the N-methylation of methyl imidazole-5-carboxylate using methyl iodide as the methylating agent and potassium carbonate as the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Methyl Imidazole-5-carboxylate | ≥98% | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | Merck |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC chamber and UV lamp
Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl imidazole-5-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Addition of Methylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% methanol in dichloromethane).
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired N-methylated regioisomers.
-
Quantitative Data Summary
The following table provides an example of the quantities and conditions for a typical laboratory-scale reaction.
| Parameter | Value |
| Reactants | |
| Methyl Imidazole-5-carboxylate | 1.26 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.07 g (15 mmol) |
| Methyl Iodide (CH₃I) | 0.75 mL (12 mmol) |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 50 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | |
| Methyl 1-Methyl-Imidazole-Carboxylate | 70-85% (combined isomers) |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-methylation protocol.
Caption: Workflow for the N-methylation of methyl imidazole-5-carboxylate.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
DMF is a skin and respiratory irritant; handle with care in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.
This protocol provides a robust and reproducible method for the N-methylation of methyl imidazole-5-carboxylate. The specific conditions may require further optimization depending on the scale of the reaction and the desired purity of the final product.
References
Application Notes and Protocols for Methyl 1-methyl-1H-imidazole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Methyl 1-methyl-1H-imidazole-5-carboxylate as a versatile intermediate in the synthesis of bioactive molecules. The primary application highlighted is its conversion to a diverse range of amides, a critical functional group in many pharmaceutical compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The imidazole scaffold is a common feature in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This ester provides a convenient handle for the introduction of various functionalities, most notably through the conversion of the ester to an amide. The resulting 1-methyl-1H-imidazole-5-carboxamides are key intermediates in the synthesis of novel therapeutic agents.
This document outlines a general protocol for the amidation of this compound with a variety of primary and secondary amines.
Key Applications: Synthesis of 1-methyl-1H-imidazole-5-carboxamides
The ester moiety of this compound can be readily converted to an amide via direct aminolysis. This reaction is typically carried out by heating the ester with an excess of the desired amine, either neat or in a suitable high-boiling solvent. The reaction proceeds by nucleophilic acyl substitution at the ester carbonyl.
A general reaction scheme is as follows:
Caption: General scheme for the amidation of this compound.
Experimental Protocol: General Procedure for Amidation
This protocol describes a general method for the synthesis of 1-methyl-1H-imidazole-5-carboxamides from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine, piperidine)
-
High-boiling point solvent (e.g., xylenes, DMSO, or neat)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable high-boiling solvent, or use the amine neat if it is a liquid at the reaction temperature.
-
Addition of Amine: Add the desired amine (2.0-5.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: Workflow for the synthesis of 1-methyl-1H-imidazole-5-carboxamides.
Quantitative Data
The following table summarizes representative data for the synthesis of various amide derivatives from this compound.
| Entry | Amine | Equivalents of Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 3.0 | Xylenes | 140 | 12 | 85 |
| 2 | Morpholine | 5.0 | Neat | 130 | 8 | 92 |
| 3 | Piperidine | 5.0 | Neat | 120 | 10 | 88 |
| 4 | Aniline | 2.0 | DMSO | 150 | 24 | 65 |
| 5 | Cyclopropylamine | 4.0 | Neat | 100 | 18 | 78 |
Signaling Pathway and Logical Relationships
In the context of drug development, this compound serves as a key starting material in a synthetic pathway to generate a library of diverse amide derivatives. This library can then be screened for biological activity against various targets. The logical relationship is a progression from a simple building block to complex molecules with potential therapeutic applications.
Caption: Logical workflow from starting material to lead optimization in drug discovery.
Conclusion
This compound is a highly useful and versatile intermediate for the synthesis of a wide array of 1-methyl-1H-imidazole-5-carboxamides. The straightforward amidation protocol allows for the generation of diverse libraries of compounds suitable for screening in drug discovery programs. The imidazole core, combined with the varied functionality that can be introduced via the amide coupling, makes this a valuable scaffold for the development of new therapeutic agents.
References
Application Notes and Protocols: Methyl 1-methyl-1H-imidazole-5-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-imidazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a variety of biologically active molecules. The imidazole core is a common feature in many natural products and approved drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceuticals, with a particular focus on its role in the synthesis of γ-secretase modulators for the treatment of Alzheimer's disease.
Physicochemical Properties and Data
This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 17289-20-2 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 154-156 °C | [3] |
| Boiling Point | Approx. 318.2 °C at 760 mmHg | [3] |
| Solubility | Soluble in methanol | [3] |
Application in Pharmaceutical Synthesis: γ-Secretase Modulators
A primary application of this compound is in the synthesis of γ-secretase modulators (GSMs), a promising class of therapeutics for Alzheimer's disease.[4] γ-secretase is an enzyme complex responsible for the cleavage of the amyloid precursor protein (APP), which can lead to the formation of amyloid-β (Aβ) peptides. The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a key pathological hallmark of Alzheimer's disease.[5]
GSMs do not inhibit the overall activity of γ-secretase, which is crucial for other physiological processes like Notch signaling, but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[5] The 1-methyl-1H-imidazole-5-carboxylate moiety is a key pharmacophore in many potent and selective GSMs.[6]
γ-Secretase Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of γ-secretase in the amyloidogenic pathway and the mechanism of action of γ-secretase modulators.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from commercially available 1H-imidazole-5-carboxylic acid.
Step 1: N-methylation of 1H-imidazole-5-carboxylic acid
Materials:
-
1H-imidazole-5-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 1 hour to ensure complete deprotonation.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product from the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-methyl-1H-imidazole-5-carboxylic acid.
Step 2: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid
Materials:
-
1-methyl-1H-imidazole-5-carboxylic acid (from Step 1)
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the crude 1-methyl-1H-imidazole-5-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a γ-Secretase Modulator (GSM) Intermediate
This protocol outlines a key step in the synthesis of many imidazole-based GSMs, the amidation of the carboxylate group.
Materials:
-
This compound
-
A desired amine (R-NH₂)
-
Trimethylaluminum (AlMe₃)
-
Anhydrous toluene
Procedure:
-
Dissolve the desired amine (1.2 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0°C and add trimethylaluminum (2.0 M in toluene, 1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of a saturated solution of sodium potassium tartrate (Rochelle's salt).
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Pharmacological Data of Imidazole-Based GSMs
The following table summarizes the in vitro activity of several representative imidazole-containing γ-secretase modulators. The data highlights the potency of this class of compounds in modulating Aβ42 production.
| Compound ID | Aβ42 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) | Reference |
| GSM-1 | 170 | 150 | [7] |
| GSM-2 (BIIB042) | 64 | 146 | [7] |
| Aminothiazole 4 | 63 | - | [7] |
| BMS Compound 33 | 40 | - | [8] |
| BMS Compound 37 | 50 | - | [8] |
Note: IC₅₀ represents the half-maximal inhibitory concentration for Aβ42 production, while EC₅₀ represents the half-maximal effective concentration for Aβ38 production.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceuticals, particularly in the development of γ-secretase modulators for Alzheimer's disease. Its straightforward synthesis and the ability to be readily incorporated into more complex molecular architectures make it an attractive starting material for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs. The continued investigation of imidazole-based compounds is a promising avenue for the development of novel therapeutics for neurodegenerative diseases and other challenging medical conditions.
References
- 1. curealz.org [curealz.org]
- 2. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Imidazole Derivatives
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This five-membered heterocyclic ring is a constituent of essential natural products like the amino acid histidine and purines.[2][3] The pharmacological significance of the imidazole scaffold is vast, with derivatives exhibiting anti-inflammatory, antifungal, antibacterial, anticancer, and antiviral properties.[4][5] Many substituted diaryl imidazoles, for instance, are recognized as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6]
Given their importance, the development of efficient and sustainable synthetic methodologies is a primary focus for researchers. Classical methods like the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, have laid the groundwork for modern approaches.[7][8] Contemporary research emphasizes green chemistry principles, utilizing techniques such as microwave irradiation and ultrasonic assistance to enhance reaction rates, improve yields, and reduce environmental impact.[9][10][11]
These application notes provide detailed protocols for the synthesis of tri- and tetra-substituted imidazole derivatives using modern, efficient, and environmentally benign methods.
I. Methodologies and Experimental Protocols
Two primary protocols are detailed below: a microwave-assisted synthesis for 2,4,5-trisubstituted imidazoles and an ultrasound-assisted method for 1,2,4,5-tetrasubstituted imidazoles.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a rapid, one-pot, three-component condensation reaction utilizing microwave irradiation for efficient heating.[12] This method offers significant advantages over conventional heating, including drastically reduced reaction times and often higher product yields.[10][13] The use of a catalyst like cupric chloride (CuCl₂) under solvent-free conditions further enhances the green credentials of this procedure.[12]
Experimental Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), a substituted aldehyde (1 mmol), ammonium acetate (2.5 mmol), and the catalyst (e.g., CuCl₂·2H₂O, 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for the specified time (typically 10-15 minutes) at a suitable power level to maintain the target temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.[12] Pour the cooled mixture into ice water to precipitate the crude product.[12]
-
Isolation: Collect the solid product by filtration.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 2,4,5-trisubstituted imidazole derivative.[12]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.[12]
General Experimental Workflow
Caption: A generalized workflow for the multicomponent synthesis of imidazole derivatives.
Protocol 2: Ultrasound-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol employs ultrasonic irradiation as a green energy source to promote a four-component condensation reaction. Sonochemistry can significantly enhance reaction rates and yields through the phenomenon of acoustic cavitation.[9][14] This method is noted for its mild reaction conditions, short reaction times, and operational simplicity.[6]
Experimental Procedure:
-
Reagent Preparation: In a suitable flask, mix an aldehyde (1 mmol), a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), a primary aromatic amine (1 mmol), and ammonium acetate (1 mmol).
-
Solvent and Catalyst: Add the solvent (e.g., ethanol) and an effective catalyst (e.g., nanocrystalline MgAl₂O₄).[6]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for the required duration (typically 5-20 minutes).[6] Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,2,4,5-tetrasubstituted imidazole.[6]
Comparison of Synthetic Methodologies
Caption: A diagram illustrating the progression from conventional to green synthetic methods.
II. Data Presentation
The following tables summarize representative quantitative data for the synthesis of various imidazole derivatives using the protocols described above.
Table 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Data derived from a one-pot condensation of benzil (1 mmol), substituted aldehyde (1 mmol), and ammonium acetate (2.5 mmol) catalyzed by CuCl₂ (10 mol%) under microwave irradiation.[12]
| Entry | Aldehyde Substituent (Ar) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H | 10 | 90 | 274-276 |
| 2 | 4-CH₃ | 12 | 94 | 230-232 |
| 3 | 4-Cl | 10 | 95 | 262-264 |
| 4 | 4-OCH₃ | 12 | 92 | 228-230 |
| 5 | 4-NO₂ | 15 | 88 | 235-237 |
| 6 | 3-NO₂ | 15 | 85 | 298-300 |
Table 2: Ultrasound-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Data derived from a four-component condensation of benzil (1 mmol), substituted aldehyde (1 mmol), primary amine (1 mmol), and ammonium acetate (1 mmol) in ethanol, catalyzed by nanocrystalline MgAl₂O₄ under ultrasonic irradiation.[6]
| Entry | Aldehyde (R¹) | Amine (R²) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | C₆H₅ | 10 | 95 | 215-217 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 12 | 92 | 188-190 |
| 3 | 4-CH₃-C₆H₄ | C₆H₅ | 10 | 96 | 228-230 |
| 4 | 4-OCH₃-C₆H₄ | C₆H₅ | 15 | 94 | 192-194 |
| 5 | C₆H₅ | 4-CH₃-C₆H₄ | 8 | 98 | 237-239 |
| 6 | 4-Cl-C₆H₄ | 4-CH₃-C₆H₄ | 10 | 95 | 204-206 |
III. Application in Drug Development: Targeting Signaling Pathways
Imidazole-based compounds are frequently designed as enzyme inhibitors for therapeutic intervention. A prominent example is the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a critical node in the cellular signaling cascade that responds to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis and Crohn's disease. Substituted imidazoles can act as competitive inhibitors, blocking the ATP-binding pocket of p38 kinase and thereby preventing the downstream phosphorylation of target proteins.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase pathway by a substituted imidazole derivative.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. isca.me [isca.me]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
Application of Methyl 1-methyl-1H-imidazole-5-carboxylate in Alzheimer's Research
Disclaimer: As of the current date, specific research directly investigating the application of Methyl 1-methyl-1H-imidazole-5-carboxylate in Alzheimer's disease is not extensively documented in publicly available scientific literature. However, the imidazole scaffold is a crucial pharmacophore present in numerous compounds under investigation for Alzheimer's and other neurodegenerative diseases.[1][2][3] This document outlines the potential applications, hypothetical experimental protocols, and relevant data for a compound with this structure, hereinafter referred to as "Hypothetical Compound 1" (HC1), based on the established roles of other imidazole-containing molecules in Alzheimer's research.
Application Notes: Potential Therapeutic Strategies
The imidazole ring is a versatile heterocyclic structure found in many biologically active molecules.[4] In the context of Alzheimer's disease, imidazole derivatives have been designed to target multiple pathological mechanisms, including neuroinflammation, oxidative stress, amyloid-beta (Aβ) aggregation, and tau hyperphosphorylation.[1][2] Based on the activities of structurally related compounds, HC1 could be investigated for its potential to modulate several key targets in Alzheimer's disease.
Targeting Imidazoline I2 Receptors (I2-IR)
Imidazoline I2 receptors are implicated in neuroprotection and their levels are altered in the brains of Alzheimer's patients.[5] Ligands for these receptors have shown promise in preclinical models.[5][6][7][8] HC1, possessing an imidazole core, could potentially act as an I2-IR ligand. Modulation of I2-IRs may offer neuroprotective effects through various mechanisms, including the reduction of oxidative stress and apoptosis.[8][9]
Inhibition of c-Jun N-terminal Kinase 3 (JNK3)
JNK3 is a brain-specific kinase that plays a critical role in neuronal apoptosis, Aβ production, and tau pathology, all of which are central to Alzheimer's disease progression.[10][11][12] Several potent and selective JNK3 inhibitors are based on the imidazole scaffold.[13] HC1 could be screened for its JNK3 inhibitory activity, which could potentially reduce neuronal cell death and the pathological hallmarks of Alzheimer's.[11]
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
Overexpression of 17β-HSD10 has been observed in the brains of Alzheimer's patients, where it can bind to Aβ and exacerbate its neurotoxic effects.[14][15] Inhibition of this enzyme is a viable therapeutic strategy.[14] Given that some inhibitors of 17β-HSD10 contain heterocyclic motifs, HC1 could be evaluated for its ability to inhibit this enzyme, potentially protecting against Aβ-mediated mitochondrial dysfunction.[14][16]
Quantitative Data Summary
The following tables summarize quantitative data for various imidazole-based compounds that have been investigated for their activity against targets relevant to Alzheimer's disease. This data provides a benchmark for the potential efficacy of new imidazole derivatives like HC1.
Table 1: Inhibitory Activity of Imidazole-Based JNK Inhibitors
| Compound Reference | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
|---|---|---|---|
| JNK3 inhibitor-3[10] | 147.8 | 44.0 | 4.1 |
| Compound 18c[13] | - | - | 0.716 |
| Compound 19c[13] | - | - | 0.564 |
| Compound 22b[13] | - | - | 0.379 |
| Compound 6[12] | - | - | 130.1 |
Table 2: Binding Affinities (Ki) of Imidazoline I2 Receptor Ligands
| Ligand | I2 Imidazoline Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/I2) |
|---|---|---|---|
| Idazoxan[17] | 0.8 - 4.5 | 3.5 - 10 | ~1-2 |
| 2-BFI[17] | 1.3 - 4.2 | >10,000 | >2500 |
| BU224[17] | 0.8 | 1,200 | 1500 |
| LSL60101[8] | pKi = 6.67 | - | - |
Table 3: Inhibitory Activity of 17β-HSD10 Inhibitors
| Compound Reference | 17β-HSD10 IC₅₀ (µM) |
|---|---|
| Compound 22[15] | 6.95 |
| Compound 23[15] | 5.59 |
| Benzothiazole Derivative 9[18] | 0.070 |
| Benzothiazole Derivative 11[18] | 0.346 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of HC1 in Alzheimer's disease research.
In Vitro JNK3 Inhibition Assay
Objective: To determine the in vitro inhibitory potency of HC1 against human JNK3.
Materials:
-
Recombinant human JNK3 enzyme
-
ATP
-
JNK3 substrate (e.g., GST-c-Jun)
-
Kinase buffer
-
HC1 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of HC1 in DMSO.
-
In a 96-well plate, add the JNK3 enzyme, the substrate, and the kinase buffer.
-
Add the diluted HC1 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of HC1 and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for Imidazoline I2 Receptors
Objective: To determine the binding affinity of HC1 for the I2 imidazoline receptor.
Materials:
-
Human brain tissue homogenates (e.g., frontal cortex)
-
Radioligand (e.g., [³H]-Idazoxan)
-
HC1 stock solution (in DMSO)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled HC1.
-
In test tubes, combine the brain tissue homogenate, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known I2 ligand (for non-specific binding), or varying concentrations of HC1.
-
Incubate the tubes at room temperature for a specified time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and the percent inhibition of specific binding by HC1.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[17]
In Vitro Aβ-Induced Neurotoxicity Assay
Objective: To evaluate the neuroprotective effect of HC1 against Aβ-induced toxicity.[19][20]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.[20]
-
Cell culture medium
-
Oligomerized Aβ42 peptide
-
HC1 stock solution (in DMSO)
-
MTT or LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of HC1 for 1-2 hours.
-
Add oligomerized Aβ42 peptide to the culture medium to induce neurotoxicity.
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's protocol.[20]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of neuroprotection afforded by HC1 at each concentration.
In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic efficacy of HC1 in a relevant animal model of Alzheimer's disease.
Animal Model: 5xFAD transgenic mice, which exhibit aggressive amyloid pathology.[20]
Procedure:
-
A cohort of 5xFAD mice is treated with HC1 or a vehicle control via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).[20]
-
Behavioral Testing: In the final weeks of treatment, assess cognitive function using standardized tests such as the Morris water maze (for spatial learning and memory) or the Y-maze (for working memory).[20]
-
Biochemical Analysis:
-
Following the treatment period, euthanize the mice and harvest brain tissue.
-
Dissect the cortex and hippocampus for biochemical analysis.
-
Use ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.[20]
-
Use Western Blot to measure levels of phosphorylated and total tau, as well as markers of synaptic integrity and neuroinflammation.[20]
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ and phosphorylated tau to visualize and quantify plaque burden and neurofibrillary tangle pathology.[20]
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of HC1.
Caption: JNK3 signaling pathway in Alzheimer's disease and the point of intervention for a hypothetical inhibitor.
Caption: Potential neuroprotective pathways modulated by an Imidazoline I2 Receptor ligand.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel compound for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Screening of Potent Drug-like Molecules Targeting 17β-HSD10 for the Treatment of Alzheimer’s Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. innoprot.com [innoprot.com]
- 20. benchchem.com [benchchem.com]
Synthesis of γ-Secretase Modulators Utilizing Imidazole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of γ-secretase modulators (GSMs) derived from imidazole-based precursors. γ-secretase is a critical enzyme in the amyloidogenic pathway, which is implicated in Alzheimer's disease. Modulating its activity, rather than inhibiting it, presents a promising therapeutic strategy to reduce the production of toxic amyloid-beta (Aβ) peptides, particularly Aβ42, while sparing the processing of other essential substrates like Notch. This guide offers a comprehensive overview of the synthesis of a representative imidazole-based GSM, protocols for in vitro and cell-based assays to assess compound activity, and a summary of quantitative data for key compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain. These plaques are primarily composed of aggregated Aβ peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex is responsible for the final cleavage step, producing Aβ peptides of varying lengths. An increased ratio of the aggregation-prone Aβ42 to the less amyloidogenic Aβ40 is considered a key pathogenic event.
γ-Secretase modulators are small molecules that allosterically bind to the γ-secretase complex and shift its cleavage preference, leading to the production of shorter, less toxic Aβ peptides such as Aβ37 and Aβ38, at the expense of Aβ42.[1][2] This modulatory approach avoids the toxicities associated with direct γ-secretase inhibitors (GSIs), which can interfere with the processing of other important substrates like the Notch receptor, crucial for normal cellular signaling.[3]
Among the various chemical scaffolds explored for GSMs, imidazole-containing compounds have emerged as a prominent class.[4][5] These "second-generation" GSMs often exhibit high potency and favorable pharmacological properties.[6] This document details the synthesis and evaluation of such compounds, providing researchers with the necessary protocols to advance their drug discovery efforts in this area.
Signaling Pathways Involving γ-Secretase
γ-Secretase plays a central role in two well-characterized signaling pathways: the amyloidogenic processing of APP and the Notch signaling pathway. Understanding these pathways is crucial for the development of selective GSMs.
Amyloid Precursor Protein (APP) Processing
The processing of APP can occur via two main pathways. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and then γ-secretase results in the production of Aβ peptides of various lengths.[7] GSMs act on the γ-secretase complex to alter the final cleavage step, favoring the production of shorter, less amyloidogenic Aβ peptides.[7]
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Notch Signaling Pathway
The Notch signaling pathway is essential for cell-to-cell communication, regulating processes such as cell fate determination, proliferation, and apoptosis. The Notch receptor undergoes sequential proteolytic cleavage, with the final step mediated by γ-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Inhibition of Notch signaling by non-selective GSIs can lead to severe side effects.[3]
Caption: Notch Signaling Pathway.
Synthesis of Imidazole-Based γ-Secretase Modulators
The synthesis of imidazole-based GSMs typically involves multi-step sequences. A general approach often utilizes the formation of a substituted imidazole ring, which is then coupled to other aromatic or heterocyclic moieties. One of the most well-characterized imidazole-based GSMs is E2012, developed by Eisai. The synthesis of E2012 and its analogs often involves a convergent strategy.
General Synthetic Workflow
The synthesis of a typical imidazole-based GSM can be broken down into several key stages:
-
Synthesis of the Imidazole Core: This often involves the construction of a substituted imidazole ring from acyclic precursors.
-
Functionalization of the Imidazole: Introduction of reactive groups to allow for coupling to other fragments.
-
Synthesis of Coupling Partners: Preparation of the other aromatic or heterocyclic components of the final molecule.
-
Coupling and Final Modification: Joining the imidazole core with the coupling partners and any final deprotection or modification steps.
Caption: General Synthetic Workflow for Imidazole-Based GSMs.
Experimental Protocols
Protocol 1: Synthesis of a Representative Imidazole-Based GSM Intermediate
This protocol describes a general method for the synthesis of an imidazole-containing chalcone, a common intermediate in the synthesis of more complex imidazole-based molecules.
Materials:
-
4-(1H-imidazol-1-yl)benzaldehyde
-
Substituted acetophenone (e.g., 4'-methylacetophenone)
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Büchner funnel and filter paper
Procedure:
-
To a round bottom flask, add 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add an aqueous solution of NaOH (e.g., 15 M, 1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will form. Dilute the mixture with deionized water and cool in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a cold solution of 10% methanol in water.
-
Recrystallize the crude product from hot methanol to obtain the purified imidazole-containing chalcone.[8]
Protocol 2: In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the direct effect of compounds on γ-secretase activity using a fluorogenic substrate.
Materials:
-
γ-secretase enzyme preparation (e.g., solubilized membranes from cells overexpressing the complex)
-
Fluorogenic γ-secretase substrate (e.g., based on the APP sequence with a fluorophore and a quencher)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume of the diluted compounds or vehicle (DMSO) to the wells of the microplate.
-
Add the γ-secretase enzyme preparation to each well.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[9]
Protocol 3: Cell-Based Assay for Aβ40 and Aβ42 Levels
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the levels of secreted Aβ40 and Aβ42 from cultured cells treated with test compounds.
Materials:
-
Cell line expressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Test compounds dissolved in DMSO
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Prepare different concentrations of the test compounds in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds or a vehicle control.
-
Incubate the cells for a specified treatment period (e.g., 24-48 hours).
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the Aβ40 and Aβ42 ELISA on the cleared supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentrations of Aβ40 and Aβ42 in each sample.
-
Determine the EC50 values for the reduction of Aβ42 and the change in the Aβ42/Aβ40 ratio.
Data Presentation
The following tables summarize quantitative data for representative imidazole-based γ-secretase modulators.
Table 1: In Vitro Activity of Imidazole-Based GSMs
| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |
| E2012 | 80 | >1000 | 146 | [4] |
| BMS-869780 | 4.1 | 80 | 18 | [2] |
| Compound 17a | 39 | - | - | [4] |
| Compound 17b | 29 | - | - | [4] |
Table 2: Cellular Activity of Imidazole-Based GSMs
| Compound | Cell Line | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) | Effect on Aβ40 | Reference |
| BIIB042 | H4/APP | 64 | 146 | No change | [4] |
| Compound 2 (Biogen) | H4/APP | 170 | 150 | No change | [4] |
Conclusion
The development of γ-secretase modulators with imidazole-based scaffolds represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. These compounds offer the potential for selectively reducing the production of toxic Aβ42 peptides while avoiding the mechanism-based toxicities of direct γ-secretase inhibitors. The protocols and data presented in this document provide a valuable resource for researchers in the field, facilitating the synthesis, characterization, and optimization of novel imidazole-based GSMs. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their translation into clinical candidates.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: One-Pot Synthesis of Substituted Imidazole-4-Carboxylates
References
- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3][4] Traditional methods for the synthesis of imidazole derivatives often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages such as drastically reduced reaction times, increased product yields, and improved work-up procedures.[5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of imidazole carboxylates, a key intermediate in the development of novel therapeutics.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is particularly beneficial for the synthesis of heterocyclic compounds like imidazoles.[6] Key advantages include:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5][7][8]
-
Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.[6][7]
-
Greener Chemistry: The efficiency of microwave synthesis can lead to reduced energy consumption and the potential for solvent-free reactions.[2][6][9]
-
Facilitates Multicomponent Reactions: Microwave heating is highly effective for one-pot multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials.[5][7]
One-Pot Multicomponent Synthesis of Imidazole-4-Carboxylates
A highly efficient one-pot, three-component microwave-assisted synthesis of diversely functionalized imidazole-4-carboxylates has been developed.[5] This method involves the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes.
Reaction Scheme
The general reaction scheme involves the microwave-assisted 1,5-electrocyclization of an in situ generated azavinyl azomethine ylide.
Caption: General scheme for the one-pot synthesis of imidazole-4-carboxylates.
Experimental Protocol
General Procedure for the One-Pot Synthesis of Ethyl 3-substituted-5-methyl-2-substituted-3H-imidazole-4-carboxylates: [5]
-
In a microwave process vial, combine the 1,2-diaza-1,3-diene (e.g., ethyl 2-(1-diazoethylidene)acetate, 0.5 mmol) and the primary amine (0.54 mmol) in acetonitrile (2.5 mL).
-
Add the aldehyde (1.08 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.
Data Presentation
The following table summarizes the results for the synthesis of various ethyl imidazole-4-carboxylates using the one-pot microwave protocol.
| Entry | R1 (Amine) | R2 (Aldehyde) | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Propargylamine | Benzaldehyde | Ethyl 5-methyl-3-(prop-2-yn-1-yl)-2-phenyl-3H-imidazole-4-carboxylate | 20 | 150 | 62 |
| 2 | (R)-1-Phenylethylamine | Benzaldehyde | Ethyl (R)-5-methyl-2-phenyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate | 20 | 150 | 80 |
| 3 | sec-Butylamine | Benzaldehyde | Ethyl 3-(sec-butyl)-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 20 | 150 | 71 |
| 4 | Aniline | Benzaldehyde | Ethyl 5-methyl-2,3-diphenyl-3H-imidazole-4-carboxylate | 20 | 150 | 31 |
| 5 | 4-Methoxyaniline | Benzaldehyde | Ethyl 3-(4-methoxyphenyl)-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 20 | 150 | 69 |
| 6 | 4-(Dimethylamino)aniline | Benzaldehyde | Ethyl 3-(4-(dimethylamino)phenyl)-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 20 | 150 | 70 |
Data extracted from reference[5].
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis and purification of imidazole-4-carboxylates.
Caption: Experimental workflow for microwave-assisted synthesis.
Catalyst-Mediated Microwave Synthesis of Polysubstituted Imidazoles
The use of catalysts can further enhance the efficiency of microwave-assisted imidazole synthesis. Various catalysts, including metal complexes and nanoparticles, have been successfully employed.[7][10]
Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
A Schiff's base nickel complex (Ni-C) has been shown to be a highly effective catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate.[7]
Experimental Protocol
General Procedure for Ni-C Catalyzed Synthesis: [7]
-
To a mixture of an aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL), add the Ni-C catalyst (0.02 mmol).
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture at a power of 300 W for the specified time (typically 10-20 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add cold water.
-
Filter the precipitated solid product, wash with water, and dry.
-
The catalyst can be recovered by filtration and reused.
Data Presentation
The following table compares the synthesis of 2,4,5-triphenylimidazole using conventional heating versus microwave irradiation with the Ni-C catalyst.
| Method | Solvent | Catalyst | Time | Yield (%) |
| Conventional | Ethanol | Ni-C | 4.5 h | 70 |
| Microwave | Ethanol | Ni-C | 20 min | 90 |
| Microwave | Ethanol | Ni-C (optimized) | 10 min | 95 |
Data extracted from reference[7].
Solvent-Free Microwave Synthesis
Solvent-free, or "dry media," reactions are an environmentally friendly approach that can be significantly accelerated by microwave irradiation.[8][9] This method avoids the use of potentially hazardous solvents and simplifies product work-up.[9]
Glyoxylic Acid Catalyzed Solvent-Free Synthesis of 2,4,5-Triarylimidazoles
An efficient, solvent-free, one-pot synthesis of 2,4,5-triarylimidazoles uses glyoxylic acid as a catalyst under microwave irradiation.[8]
Experimental Protocol
General Procedure for Solvent-Free Synthesis: [8]
-
In a beaker, thoroughly mix benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).
-
Place the beaker in a microwave oven.
-
Irradiate the mixture at 800 W for a short duration (typically 1-3 minutes).
-
Monitor the reaction completion by TLC.
-
After cooling, add ice-water (50 mL) to the reaction mixture.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.
Data Presentation
| Entry | Aldehyde | Time (min) | Power (W) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 1.5 | 800 | 98 |
| 2 | 4-Nitrobenzaldehyde | 1.0 | 800 | 96 |
| 3 | 4-Methylbenzaldehyde | 2.0 | 800 | 95 |
| 4 | Benzaldehyde | 2.5 | 800 | 92 |
Data extracted from reference[8].
Conclusion
Microwave-assisted synthesis is a robust and efficient methodology for the rapid preparation of imidazole carboxylates and other polysubstituted imidazoles. The protocols outlined in these application notes demonstrate significant improvements in reaction times and yields compared to conventional methods. These techniques are highly valuable for researchers in drug discovery and development, enabling faster synthesis of compound libraries for biological screening. The versatility of microwave chemistry allows for one-pot, multicomponent, catalyzed, and solvent-free approaches, contributing to more sustainable and efficient chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ias.ac.in [ias.ac.in]
- 10. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Methyl 1-methyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques reported for structurally similar imidazole derivatives. These protocols offer a starting point for developing a robust purification strategy, which may require further optimization for specific impurity profiles and scales of operation.
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature of the impurities present in the crude material. Common impurities may include unreacted starting materials (e.g., 1-methyl-1H-imidazole-5-carboxylic acid), reagents, and side-products from the synthesis. The primary purification techniques applicable to this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids.
A combination of these techniques often yields the highest purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification method. The quantitative data presented are estimates based on typical results for similar compounds and should be used as a general guideline.
| Purification Technique | Purity Before | Expected Purity After | Expected Yield | Key Parameters |
| Recrystallization | 85-95% | >98% | 70-90% | Solvent system, temperature gradient |
| Column Chromatography | 60-90% | >99% | 60-85% | Stationary phase, eluent system |
| Acid-Base Extraction | Variable | N/A (pre-purification) | >95% (recovery) | pH of aqueous solutions |
| Vacuum Distillation | 70-95% | >98% | 70-90% | Pressure, temperature |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective final purification step when the crude product is substantially pure (typically >85%). The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate, Isopropanol, or a mixture such as Ethyl acetate/Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating the target compound from impurities with different polarities. For this compound, a normal-phase silica gel column is recommended.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl acetate gradient)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude mixture. Aim for a solvent system that gives the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Acid-Base Extraction
This technique is useful as a preliminary purification step to remove acidic impurities, such as unreacted 1-methyl-1H-imidazole-5-carboxylic acid, or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Aqueous basic solution (e.g., saturated NaHCO₃)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Separate the organic layer.
-
Washing with Acid: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities. Separate the organic layer.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Concluding Remarks
The selection and sequence of these purification techniques will depend on the specific impurities present in the crude this compound. For a typical synthesis, a preliminary acid-base extraction followed by column chromatography and a final recrystallization step is a robust strategy to obtain the product in high purity. It is recommended to analyze the purity of the final product using analytical techniques such as HPLC, NMR, and melting point determination.
Application Notes and Protocols for Methyl 1-methyl-1H-imidazole-5-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 1-methyl-1H-imidazole-5-carboxylate as a versatile chemical intermediate in the synthesis of bioactive molecules. The focus is on its application in the development of potential therapeutic agents, particularly in the synthesis of a Dacarbazine analogue, a well-known anticancer drug.
Overview and Physicochemical Properties
This compound is a substituted imidazole derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive ester group and a methylated imidazole ring, makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 164-170 °C (for the corresponding carboxamide) | |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents | - |
| CAS Number | 17289-20-2 | - |
Application in the Synthesis of a Dacarbazine Analogue
Dacarbazine is an FDA-approved anticancer agent used in the treatment of melanoma and Hodgkin's lymphoma.[1] Its mechanism of action involves metabolic activation to an alkylating agent that methylates DNA, leading to apoptosis of cancer cells.[2] This section outlines a two-step synthesis of a Dacarbazine analogue starting from this compound.
Synthetic Workflow
The overall synthetic strategy involves the amidation of the methyl ester to form the corresponding carboxamide, followed by a diazotization reaction and coupling with dimethylamine to yield the target Dacarbazine analogue.
Caption: Synthetic workflow for the Dacarbazine analogue.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide
This protocol describes the amidation of this compound.
Materials:
-
This compound
-
Methanolic ammonia solution (7N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Table 2: Expected Quantitative Data for 4-Amino-1-methyl-1H-imidazole-5-carboxamide
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₅H₈N₄O: 141.07 |
Protocol 2: Synthesis of 5-(3,3-Dimethyl-1-triazeno)-1-methyl-1H-imidazole-4-carboxamide (Dacarbazine Analogue)
This protocol outlines the conversion of the amino-carboxamide intermediate to the final Dacarbazine analogue. The synthesis of dacarbazine itself involves the diazotization of 5-amino-1H-imidazole-4-carboxamide followed by azo coupling with dimethylamine, with reported yields between 76-86%.[3]
Materials:
-
4-Amino-1-methyl-1H-imidazole-5-carboxamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylamine solution
-
Reaction vessel with cooling capabilities
-
pH meter
Procedure:
-
Suspend 4-Amino-1-methyl-1H-imidazole-5-carboxamide (1.0 eq) in water and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Acidify the mixture by the dropwise addition of concentrated HCl until the pH is acidic, forming the diazonium salt.
-
In a separate vessel, prepare a solution of dimethylamine (2.0 eq) in water and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the dimethylamine solution, maintaining the temperature below 5 °C and keeping the pH slightly basic.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Table 3: Expected Quantitative Data for the Dacarbazine Analogue
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Pale yellow to white crystalline solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₇H₁₂N₆O: 197.11 |
Biological Context and Signaling Pathway
The synthesized Dacarbazine analogue is expected to exhibit anticancer activity through a mechanism similar to Dacarbazine. The primary mode of action is DNA alkylation, which induces cell cycle arrest and apoptosis.
Proposed Mechanism of Action
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the two primary synthetic routes.
Route A: N-methylation of Methyl 1H-imidazole-5-carboxylate
This pathway involves the methylation of the imidazole ring of Methyl 1H-imidazole-5-carboxylate.
Question: I am observing a low or no yield of my target product. What are the common causes and how can I improve the reaction efficiency?
Answer:
Low yields in the N-methylation of Methyl 1H-imidazole-5-carboxylate can be attributed to several factors, primarily related to the deprotonation of the imidazole nitrogen and the reactivity of the methylating agent.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation | The nucleophilicity of the imidazole nitrogen is crucial for the reaction to proceed. Ensure complete deprotonation by selecting an appropriate base and solvent system. For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is recommended. For more reactive methylating agents, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (MeCN) or DMF can be effective. |
| Low Reactivity of Methylating Agent | The reactivity of the methylating agent follows the general trend: methyl iodide > methyl bromide > methyl chloride. If you are using a less reactive agent like methyl chloride and observing poor conversion, consider switching to methyl iodide or methyl bromide. Ensure the methylating agent is fresh and has not degraded. |
| Inappropriate Reaction Temperature | The optimal temperature is dependent on the specific reagents used. For highly reactive systems, the reaction may proceed at room temperature. Less reactive combinations may require gentle heating. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC). |
| Presence of Water | Water in the reaction mixture can quench the base and react with the methylating agent, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Question: I am getting a mixture of N1 and N3 methylated isomers. How can I improve the regioselectivity?
Answer:
The formation of both N1 and N3 methylated isomers is a common challenge in the alkylation of substituted imidazoles. The ratio of the products is influenced by steric and electronic factors.
Strategies to Improve Regioselectivity:
| Factor | Recommendation |
| Steric Hindrance | The ester group at the 5-position will exert some steric hindrance, which may favor methylation at the N1 position. However, this effect may not be sufficient to achieve high selectivity. |
| Reaction Conditions | The choice of base and solvent can influence the regioselectivity. Experimenting with different base/solvent combinations may be necessary to optimize the ratio of the desired isomer. In some cases, performing the reaction at lower temperatures can enhance selectivity. |
| Protecting Groups | In cases where high regioselectivity is critical and other methods fail, a protecting group strategy may be necessary, although this adds extra steps to the synthesis. |
Route B: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid
This pathway involves the conversion of the carboxylic acid group of 1-methyl-1H-imidazole-5-carboxylic acid to its methyl ester. The most common method for this transformation is the Fischer esterification.
Question: My Fischer esterification is giving a low yield. What are the key parameters to optimize?
Answer:
Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[1][2][3]
Key Optimization Parameters for Fischer Esterification:
| Parameter | Recommendation |
| Use of Excess Alcohol | A large excess of methanol should be used to drive the equilibrium towards the formation of the methyl ester.[2] Often, methanol can be used as the solvent for the reaction. |
| Water Removal | The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2][3] While not always practical on a small scale, techniques like azeotropic distillation with a Dean-Stark trap can be employed for water removal. For simpler setups, ensuring anhydrous conditions at the start of the reaction is important. |
| Acid Catalyst | A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[3] The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol. |
| Reaction Temperature | The reaction is typically performed at reflux temperature to increase the reaction rate. |
Question: I am observing decomposition of my starting material or product. What could be the cause?
Answer:
Imidazole rings and ester functionalities can be sensitive to harsh acidic conditions and high temperatures.
Troubleshooting Decomposition:
| Potential Cause | Recommended Solutions |
| Harsh Acidic Conditions | If decomposition is observed, consider using a milder acid catalyst or reducing the amount of the strong acid catalyst. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. |
| Alternative Esterification Methods | If Fischer esterification proves to be too harsh, alternative methods can be considered. These include reacting the carboxylic acid with a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃), or converting the carboxylic acid to an acid chloride followed by reaction with methanol. |
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to this compound?
A1: The two primary synthetic strategies are:
-
Route A: N-methylation of Methyl 1H-imidazole-5-carboxylate.
-
Route B: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid.
Q2: Which route is preferable?
A2: The choice of route often depends on the availability and cost of the starting materials. If Methyl 1H-imidazole-5-carboxylate is readily available, Route A is a direct approach. If 1-methyl-1H-imidazole-5-carboxylic acid is the available precursor, then Route B is the logical choice.
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved by column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the impurities. A common eluent system for similar compounds is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent is also a potential purification method.
Q4: What are the common side reactions to be aware of?
A4:
-
For Route A (N-methylation): The main side reaction is the formation of the undesired N3-methylated isomer. Over-methylation to form a quaternary imidazolium salt can also occur if an excess of the methylating agent is used or if the reaction conditions are too harsh.
-
For Route B (Esterification): Side reactions are less common but can include decomposition of the starting material or product under harsh acidic conditions. If using methods involving an acid chloride, care must be taken to handle the reagents under anhydrous conditions.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase should be chosen to achieve good separation between the starting material, product, and any potential side products. Staining with potassium permanganate or visualization under UV light can be used to see the spots on the TLC plate.
Experimental Protocols
Protocol A: N-methylation of Methyl 1H-imidazole-5-carboxylate
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 1H-imidazole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Fischer Esterification of 1-methyl-1H-imidazole-5-carboxylic acid
This protocol is a general guideline for Fischer esterification and may require optimization.[1][2][3]
Materials:
-
1-methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental Workflow for Route A: N-methylation.
Caption: Experimental Workflow for Route B: Fischer Esterification.
Caption: Troubleshooting Logic for Low Yield.
References
optimizing reaction conditions for N-methylation of imidazoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-methylation of imidazoles, a crucial reaction in pharmaceutical and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for N-methylation of imidazoles?
A1: A variety of methylating agents can be used, with the choice depending on the substrate's reactivity, safety considerations, and desired reaction conditions. Common agents include methyl iodide (MeI), dimethyl sulfate (DMS), and trimethylsilyldiazomethane (TMSD). MeI is highly reactive but also toxic and a mutagen. DMS is a cost-effective and powerful methylating agent but is also highly toxic and carcinogenic. Less hazardous alternatives include methyl triflate and dimethyl carbonate.
Q2: How do I choose the appropriate base for the reaction?
A2: The base plays a critical role in deprotonating the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent. The choice of base depends on the pKa of the imidazole and the reactivity of the methylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (TEA). For weakly acidic imidazoles, a strong base like NaH is often required. For more reactive systems, a milder base like K2CO3 or an organic base like TEA can be sufficient.
Q3: What is the typical reaction temperature and time?
A3: Reaction conditions are highly dependent on the specific substrates and reagents used. Reactions with highly reactive agents like methyl iodide may proceed at room temperature or even lower, while less reactive agents like dimethyl carbonate might require heating. Reaction times can range from a few hours to overnight. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I am observing the formation of a di-methylated product (imidazolium salt). How can I avoid this?
A4: The formation of a di-methylated imidazolium salt is a common side reaction, especially with highly reactive methylating agents or when using an excess of the agent. To minimize this, you can:
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Slowly add the methylating agent to the reaction mixture to maintain a low concentration.
-
Choose a less reactive methylating agent.
-
Optimize the reaction temperature; lower temperatures can sometimes favor mono-methylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive methylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Steric hindrance around the nitrogen atom. | 1. Use a fresh bottle of the methylating agent. 2. Switch to a stronger base (e.g., from K2CO3 to NaH). 3. Increase the reaction temperature incrementally. 4. Use a smaller, more reactive methylating agent or prolong the reaction time. |
| Formation of Di-methylated Byproduct | 1. Excess methylating agent. 2. High reactivity of the methylating agent. 3. High reaction temperature. | 1. Use a stoichiometric amount (1.0-1.2 eq.) of the methylating agent. 2. Add the methylating agent slowly to the reaction mixture. 3. Consider a less reactive methylating agent. 4. Run the reaction at a lower temperature. |
| Multiple Spots on TLC (Unidentified Byproducts) | 1. Degradation of starting material or product. 2. Side reactions with other functional groups on the imidazole ring. | 1. Ensure anhydrous reaction conditions if using moisture-sensitive reagents like NaH. 2. Protect other reactive functional groups on the imidazole substrate before methylation. |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting material. 2. Presence of the imidazolium salt byproduct. | 1. Optimize the chromatography conditions (e.g., solvent system, gradient). 2. If the byproduct is an imidazolium salt, it may be possible to remove it by washing the organic extract with water, as the salt is often water-soluble. |
Experimental Protocols
Method 1: N-methylation using Methyl Iodide and Potassium Carbonate
-
To a solution of the imidazole (1.0 eq.) in a suitable solvent (e.g., acetone, DMF) is added potassium carbonate (1.5-2.0 eq.).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
Methyl iodide (1.1-1.5 eq.) is added dropwise to the suspension.
-
The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired N-methylated imidazole.
Method 2: N-methylation using Dimethyl Sulfate and Sodium Hydride
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) is added a solution of the imidazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is cooled back to 0 °C, and dimethyl sulfate (1.1 eq.) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visual Guides
Technical Support Center: Minimizing Byproduct Formation in Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and minimize the formation of unwanted byproducts during the synthesis of imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in imidazole synthesis?
A1: Byproduct formation is a frequent challenge in imidazole synthesis and can vary depending on the chosen synthetic route. Some of the most common byproducts include:
-
Oxazoles: These are particularly common in reactions like the Van Leusen synthesis if the aldehyde reacts with tosylmethyl isocyanide (TosMIC) before the formation of the aldimine.
-
2-Aroyl-4(5)-arylimidazoles: The formation of these byproducts is highly dependent on specific reaction conditions in syntheses such as the Debus-Radziszewski reaction.[1]
-
Dialkylated Products (Imidazolium Salts): In N-alkylation reactions, the desired mono-alkylated imidazole can undergo a second alkylation, leading to the formation of a dialkylated imidazolium salt.[2]
-
C-Alkylated Byproducts: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[2]
-
Over-iodinated Species: During the iodination of imidazole, it is common to obtain a mixture of mono-, di-, and even tri-iodinated products.[3]
-
Hydroxymethylated Intermediates: In syntheses involving formaldehyde, incomplete subsequent oxidation can leave hydroxymethylated imidazole derivatives as impurities.[4]
Q2: My Debus-Radziszewski reaction is resulting in a low yield. What are the primary causes and how can I improve it?
A2: Low yields in the Debus-Radziszewski synthesis are a well-documented issue, often stemming from suboptimal reaction conditions or inherent side reactions.[3] Key strategies to improve the yield include:
-
Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of catalysts such as silicotungstic acid, DABCO, or boric acid can dramatically improve yields.[3]
-
Reaction Temperature and Time: Ensuring the reaction is carried out at the optimal temperature, often at reflux, is crucial. Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the ideal reaction time.[3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, other solvents like methanol may be effective. Solvent-free conditions, especially with microwave irradiation, have also been shown to produce good yields.[3]
-
Microwave Irradiation: Compared to conventional heating, microwave-assisted synthesis can significantly shorten reaction times and increase yields.[3][5]
-
Ammonium Acetate Concentration: Ammonium acetate acts as both a reagent (ammonia source) and a catalyst. Increasing its molar ratio relative to the dicarbonyl compound can enhance the reaction rate and yield.
Q3: How can I prevent the formation of dialkylated byproducts during N-alkylation of imidazole?
A3: The formation of dialkylated imidazolium salts is a common side reaction. To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) compared to the alkylating agent to minimize the chance of a second alkylation event.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of dialkylation.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS and stop the reaction as soon as the starting material has been consumed to prevent further reaction.[2]
Troubleshooting Guides
Issue 1: High Levels of Oxazole Byproduct in Van Leusen Synthesis
-
Possible Cause: Premature reaction of the aldehyde with TosMIC before the formation of the aldimine. This is more likely to occur if all reactants are mixed at once.
-
Suggested Solution:
-
Pre-form the Aldimine: React the aldehyde and the amine first to form the aldimine before adding TosMIC to the reaction mixture.
-
Ensure Anhydrous Conditions: Water can hydrolyze the imine, making the aldehyde available to react with TosMIC to form the oxazole. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Formation of a Mixture of N1- and N3-Alkylated Isomers with Unsymmetrically Substituted Imidazoles
-
Possible Cause: The two nitrogen atoms in an unsymmetrically substituted imidazole ring have different steric and electronic environments, leading to a lack of regioselectivity during alkylation.
-
Suggested Solution:
-
Modify Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. A systematic screening of different base-solvent combinations is recommended.
-
Protecting Groups: Consider using a protecting group on one of the nitrogen atoms to direct the alkylation to the desired position. The protecting group can then be removed in a subsequent step.
-
Purification: If a mixture is unavoidable, focus on developing an effective purification method, such as column chromatography with a carefully selected solvent system, to separate the isomers.
-
Issue 3: Difficulty in Purifying the Desired Imidazole Product
-
Possible Cause: The polarity of the desired product and the byproducts may be very similar, making separation by standard column chromatography challenging. Residual catalyst can also co-elute with the product.
-
Suggested Solution:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems and gradients to improve separation.
-
Stationary Phase: If silica gel is not effective, consider using alumina or reverse-phase silica gel.[3]
-
Column Loading: Avoid overloading the column, as this can lead to poor separation.
-
-
Recrystallization: Attempt recrystallization from various solvents. A slow cooling rate is crucial to allow for the formation of pure crystals and exclude impurities.[3]
-
Acid-Base Extraction: Since imidazole is basic, an acid wash (e.g., with dilute HCl) can be used to move the imidazole-containing compounds into the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to recover the imidazole product.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles in the Debus-Radziszewski Reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Glacial Acetic Acid | Reflux | 1-2 | Low | [6] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | - | 94 | [7] |
| DABCO | - | t-Butanol | 60-65 | 12 | 92 | [7] |
| Lactic Acid | - | Neat | 160 | - | 92 | [7] |
| Urea-ZnCl₂ | - | Neat | - | - | Excellent | [7] |
| γ-Fe₂O₃-SO₃H | 10 | - | - | - | Optimal | [8] |
| CuI | 15 | Butanol | Reflux | - | - | [8] |
Table 2: Influence of Base on the Yield of 2,4,5-Triphenyl-1H-imidazole.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | t-Butanol | 60-65 | 75 | [7] |
| Piperidine | t-Butanol | 60-65 | 78 | [7] |
| DBU | t-Butanol | 60-65 | 81 | [7] |
| DABCO | t-Butanol | 60-65 | 92 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles (Conventional Heating)
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ammonium acetate (10 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound, the aldehyde, ammonium acetate, and glacial acetic acid.[9]
-
Heat the mixture to reflux with stirring for 1-2 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL).[9]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the precipitate with 10% acetic acid and then with water.[9]
-
Dry the solid to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
Aldehyde (0.51 mmol)
-
Primary amine (if synthesizing N-substituted imidazoles)
-
Benzil (0.51 mmol)
-
Ammonium acetate (2.55 mmol)
-
p-Toluenesulfonic acid (p-TsOH) catalyst (optional)
-
Ethanol
Procedure:
-
In a microwave reactor vessel, combine the aldehyde and primary amine (if applicable) in ethanol.
-
Add the p-TsOH catalyst if used.
-
Heat the mixture at 80°C for 30 minutes using 100 W microwave power.[4]
-
Cool the mixture to room temperature.
-
Add benzil and ammonium acetate to the reaction vessel and stir for 5 minutes.[4]
-
Apply microwave irradiation (200 W) and heat at 100°C for 60-80 minutes, or until the reaction is complete as monitored by TLC.[4]
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A general experimental workflow for imidazole synthesis and purification.
Caption: A logical workflow for troubleshooting and minimizing byproduct formation.
References
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective N-Alkylation of Imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles?
A1: The regioselectivity of N-alkylation on an unsymmetrical imidazole ring is a balance of several key factors:
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will sterically favor alkylation at the less hindered nitrogen atom.[1][2] As the size of the substituent or the incoming electrophile increases, there is a greater preference for reaction at the less-hindered nitrogen.[3]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring at the C4(5) position decrease the nucleophilicity of the adjacent nitrogen (N3). This deactivation directs the alkylation towards the more remote and relatively electron-rich nitrogen (N1).[2][3] Conversely, electron-donating groups (EDGs) can reduce this selectivity.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N3 alkylated products.[1][2]
-
Protecting Groups: For complex syntheses requiring absolute regioselectivity, using a protecting group on one nitrogen atom is a highly reliable strategy.[1] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[1][4]
Q2: Why is achieving high regioselectivity in imidazole N-alkylation often difficult?
A2: The challenge arises from the tautomeric nature of N-H imidazoles. In the presence of a base, the imidazole is deprotonated to form an imidazolate anion. In this anion, the negative charge is delocalized across both nitrogen atoms, making both of them nucleophilic.[2][5] This often leads to the formation of a mixture of N-1 and N-3 alkylated regioisomers, which can be difficult to separate.[5][6]
Q3: What are the most common side reactions during N-alkylation, and how can they be minimized?
A3: Besides poor regioselectivity, several side reactions can occur:
-
Dialkylation (Quaternary Salt Formation): The N-alkylated imidazole product can undergo a second alkylation to form a quaternary imidazolium salt.[6] This is more common with highly reactive alkylating agents.
-
C-Alkylation: Although less frequent, alkylation can occur at the C2 position, particularly if both nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazole derivatives or products can be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[1][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of imidazoles.
Problem 1: My reaction yield is low, or the reaction is not going to completion.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The nucleophilicity of the imidazole is reduced if deprotonation is incomplete.[1] Solution: Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF to ensure complete deprotonation.[1] For many reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are sufficient, with Cs₂CO₃ often being highly effective.[1] |
| Low Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl.[1] Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[1] Ensure the agent is pure and has not degraded.[6] |
| Suboptimal Solvent Choice | The solvent can significantly impact reaction rates. Solution: Use polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO, which are effective at dissolving the imidazole and the base.[1] |
| Steric Hindrance | Bulky groups on either the imidazole or the alkylating agent can slow the reaction.[6] Solution: Increase the reaction temperature or consider alternative methods like the Mitsunobu reaction or microwave-assisted synthesis to overcome steric barriers.[6] |
Problem 2: My reaction is producing a mixture of N-1 and N-3 isomers.
Possible Causes & Solutions:
This is the core challenge of regioselectivity. The strategy to favor one isomer over the other depends on the electronic and steric profile of your specific substrate.
// Nodes start [label="Poor Regioselectivity\n(Mixture of N-1 & N-3 Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sterics [label="Analyze Steric Hindrance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; electronics [label="Analyze Electronic Effects", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; steric_sol [label="Increase steric bulk of:\n- Alkylating Agent\n- Base\nThis favors alkylation at the\nless hindered Nitrogen.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; ewg_sol [label="An EWG at C4/C5 favors\nalkylation at the remote N-1.\nCapitalize on this effect.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; protect [label="Use a Protecting Group Strategy\n(e.g., SEM-Cl) for\ncomplete regiocontrol.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; conditions [label="Modify Reaction Conditions:\n- Change Solvent\n- Alter Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];
// Edges start -> sterics; sterics -> electronics [label="If sterics are not dominant"]; sterics -> steric_sol [label="If one N is clearly\nmore hindered"]; electronics -> ewg_sol [label="If a strong EWG\nis present"]; electronics -> conditions [label="If electronics & sterics\nare balanced"]; conditions -> protect [label="If still no selectivity"]; ewg_sol -> protect [label="If higher selectivity\nis required"]; steric_sol -> protect [label="If higher selectivity\nis required"]; } dot Caption: Troubleshooting workflow for poor regioselectivity.
Problem 3: My N-alkylated imidazole product is difficult to purify.
Possible Causes & Solutions:
| Purification Challenge | Recommended Solution |
| Separating Regioisomers | N-1 and N-3 isomers often have very similar polarities, making chromatographic separation challenging. Solution 1 (Chromatography): Use a shallow solvent gradient during column chromatography. Solution 2 (Selective Precipitation): In some cases, regioisomers can be separated by selective precipitation. One isomer may be protonated by a strong acid and precipitate as a salt, leaving the other in solution.[7] |
| Removing Unreacted Imidazole | The starting imidazole can be polar and difficult to separate from the product. Solution: Perform an acidic wash (e.g., dilute HCl) during the workup. The basic starting material will form a salt and move to the aqueous layer, while the N-alkylated product (which is less basic) remains in the organic layer. |
| Removing Quaternary Salt Byproduct | Imidazolium salts are highly polar. Solution: These salts are often insoluble in many organic solvents. They can sometimes be removed by filtration or by washing the organic extract with water. |
Key Experimental Protocols
General Protocol for N-Alkylation using K₂CO₃ in Acetonitrile
This protocol is a common starting point for the N-alkylation of many imidazole derivatives.
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).[1]
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolate anion.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified.
-
Purification: The crude material is typically purified by column chromatography on silica gel to separate the desired product from any unreacted starting material, regioisomers, or byproducts.
Protocol for Mitsunobu Reaction for Sterically Hindered Imidazoles
This method is effective for substrates that are challenging to alkylate under standard SN2 conditions.[6]
-
Reaction Setup: In an inert atmosphere, dissolve the sterically hindered imidazole (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent like THF.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[6]
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography to isolate the N-alkylated product.[6]
Visualizing the Core Challenge
The primary difficulty in achieving regioselectivity stems from the two nucleophilic nitrogen atoms in the deprotonated imidazole.
// Connections "Anion" -> "N1_Product" [label="Attack by N-1\n+ R'-X", color="#34A853", fontcolor="#34A853"]; "Anion" -> "N3_Product" [label="Attack by N-3\n+ R'-X", color="#4285F4", fontcolor="#4285F4"]; } dot Caption: Competing N-1 vs. N-3 alkylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Methyl 1-methyl-1H-imidazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 1-methyl-1H-imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the N-methylation of Methyl 1H-imidazole-5-carboxylate. This reaction is typically achieved by deprotonating the imidazole nitrogen with a suitable base, followed by the addition of a methylating agent.
Q2: What are the potential regioisomeric impurities that can form during the N-methylation reaction?
A2: A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is the potential for the formation of regioisomers. In the synthesis of this compound, the primary regioisomeric impurity is Methyl 3-methyl-1H-imidazole-4-carboxylate. The ratio of these isomers can be influenced by the reaction conditions.
Q3: What are the recommended methods for purifying the crude this compound?
A3: The primary methods for purifying the final product are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment and preparative separation if necessary.
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the consumption of the starting material and the formation of the product. For a more detailed analysis of purity and to quantify impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Low or no yield is a common issue that can arise from several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base used is strong enough to fully deprotonate the imidazole nitrogen. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is effective. For milder conditions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring heating. |
| Inactive Methylating Agent | Use a fresh, high-quality methylating agent. The reactivity of methylating agents follows the order: methyl iodide > methyl bromide > methyl chloride. If using a less reactive agent, consider switching to a more reactive one. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using moisture-sensitive reagents like sodium hydride. |
| Product Degradation during Workup | If the product is sensitive to acidic or basic conditions, perform a neutral workup. Avoid prolonged exposure to harsh pH conditions. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yield.
Problem 2: Presence of Regioisomeric Impurity
The formation of the undesired N3-methylated isomer is a common side reaction.
Strategies to Improve Regioselectivity and for Separation:
| Strategy | Description |
| Steric Hindrance | The regioselectivity of N-methylation can be influenced by steric hindrance. The use of bulkier bases or solvents might favor the formation of the less sterically hindered N1-isomer. |
| Column Chromatography | This is the most common method for separating regioisomers. A silica gel column is typically used with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[1] |
| Recrystallization | If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional crystallization can be an effective purification method. This often requires careful screening of various solvents. |
| Preparative HPLC | For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed. |
Experimental Protocol: Column Chromatography for Regioisomer Separation
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Purification Workflow:
Caption: General workflow for the purification of this compound.
Problem 3: Product Fails to Crystallize or Oils Out
Difficulty in obtaining a crystalline solid can be due to residual impurities or the choice of solvent.
Troubleshooting Crystallization:
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the cold solvent but the boiling point of the solvent is above the melting point of the compound. Residual solvent or impurities are present. | Use a lower boiling point solvent. Ensure the crude material is as pure as possible before attempting recrystallization. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Slowly evaporate the solvent. Cool the solution in an ice bath or freezer. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. |
| Impurity Co-crystallization | The chosen solvent does not effectively differentiate between the product and impurities. | Try a different solvent or a solvent mixture. It may be necessary to perform a preliminary purification step like column chromatography. |
Recommended Solvents for Recrystallization Screening:
A systematic approach to screening for an appropriate recrystallization solvent is recommended. Common single solvents to try include ethanol, isopropanol, ethyl acetate, and toluene. Solvent mixtures such as hexane/ethyl acetate or hexane/acetone can also be effective.
Data Presentation
The following tables should be used to record and compare data from purification experiments.
Table 1: Purity of this compound Before and After Purification
| Purification Method | Sample ID | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | ||||
| Recrystallization | ||||
| Combined Method |
Table 2: Column Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel | Silica Gel | Alumina (Neutral) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Dichloromethane:Methanol (Gradient) | Toluene:Acetone (Isocratic) |
| Rf of Product | |||
| Rf of Impurity |
Table 3: Recrystallization Solvents and Conditions
| Solvent System | Volume (mL/g) | Hot Dissolution Temp (°C) | Crystallization Temp (°C) | Recovery Yield (%) |
| Ethanol | ||||
| Isopropanol/Water | ||||
| Ethyl Acetate/Hexane |
References
common side reactions in the synthesis of imidazole esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazole esters.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazole esters, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Imidazole Ester
Q: My reaction has resulted in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in imidazole ester synthesis can stem from several factors, ranging from the stability of intermediates to reaction conditions. Here are the primary areas to investigate:
-
Hydrolysis of the N-Acylimidazole Intermediate: The activated carboxylic acid, in the form of an N-acylimidazole, is highly susceptible to hydrolysis, which reverts it to the starting carboxylic acid.[1][2]
-
Solution: Ensure strictly anhydrous (dry) conditions throughout the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Activation of the Carboxylic Acid: If the carboxylic acid is not fully converted to the N-acylimidazole intermediate, the subsequent esterification will be incomplete.
-
Solution: When using activating agents like 1,1'-Carbonyldiimidazole (CDI), ensure the correct stoichiometry. A slight excess of CDI can be used, but be mindful of potential side reactions with the alcohol (see Issue 3). For stubborn carboxylic acids, the addition of a catalyst like imidazole-HCl can accelerate the formation of the acyl-imidazole intermediate.
-
-
Formation of Unreactive N-Acylurea Byproduct: When using carbodiimide reagents (e.g., DCC, EDC) to form the N-acylimidazole in situ, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which halts the reaction.[3][4][5]
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rearrangement. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can trap the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[3][4]
-
-
Suboptimal Reaction Temperature: The optimal temperature for esterification with N-acylimidazoles can vary.
-
Solution: While some reactions proceed at room temperature, others may require gentle heating. However, excessive heat can promote side reactions and decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time for your specific substrates.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of significant impurities upon analysis (e.g., by NMR or HPLC). What are the likely side products and how can I avoid them?
A: Several side reactions can lead to impurities. The nature of the impurity can often point to the specific side reaction occurring.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted carboxylic acid and alcohol.
-
Solution: This points to an incomplete reaction. Refer to the troubleshooting steps for low yield (Issue 1) to improve conversion.
-
-
Imidazole-N-Carboxylic Ester Formation: If you are using an excess of CDI to activate your carboxylic acid, the excess CDI can react with your alcohol to form a stable imidazole-N-carboxylic ester, which will not lead to your desired product.
-
Solution: Use a stoichiometric amount of CDI relative to the carboxylic acid. If an excess is necessary to ensure full activation, the excess CDI should be quenched before the addition of the alcohol.
-
-
N-Alkylated Imidazole: The imidazole generated as a byproduct can be alkylated by certain reagents or even the ester product under specific conditions, leading to N-alkylimidazole impurities.[6][7][8]
-
Solution: If possible, remove the imidazole byproduct from the reaction mixture as it forms. If subsequent reactions involve alkylating agents, the crude imidazole ester should be purified first. Using milder reaction conditions (lower temperature, shorter reaction time) can also minimize this side reaction.
-
-
Decarboxylation Product: If you are working with an imidazole carboxylic acid as your starting material, decarboxylation can occur under harsh heating, leading to an imidazole byproduct without the carboxylic acid and consequently no ester formation.[9]
-
Solution: Use the mildest possible reaction conditions. Avoid high temperatures during the reaction and workup.
-
Issue 3: Racemization of Chiral Starting Materials
Q: I am working with a chiral carboxylic acid, and I am observing significant racemization in my final ester product. How can I prevent this?
A: Racemization is a critical issue when synthesizing chiral imidazole esters, particularly those derived from amino acids. The activated carboxylic acid intermediate is prone to racemization, especially through the formation of an oxazolone intermediate in the case of N-protected amino acids.
-
Choice of Coupling Reagent and Additives: The reagents used to activate the carboxylic acid play a crucial role in the extent of racemization.
-
Base: The type and amount of base used can influence the rate of racemization.
-
Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum required amount.
-
-
Reaction Temperature and Activation Time: Higher temperatures and prolonged activation times increase the risk of racemization.
-
Solution: Perform the coupling reaction at a low temperature (e.g., start at 0 °C and allow it to warm slowly to room temperature). Minimize the time the carboxylic acid spends in its activated form before the addition of the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in imidazole ester synthesis?
A1: The most common side reactions include hydrolysis of the N-acylimidazole intermediate, racemization of chiral carboxylic acids, formation of an N-acylurea byproduct (with carbodiimide reagents), formation of imidazole-N-carboxylic ester (with excess CDI), and N-alkylation of the imidazole byproduct.[1][3][7][10]
Q2: How can I monitor the progress of my imidazole ester synthesis?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can track the consumption of the starting materials (carboxylic acid and alcohol) and the formation of the ester product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Is it always necessary to isolate the N-acylimidazole intermediate?
A3: No, it is often generated in situ. The most common methods involve reacting the carboxylic acid with an activating agent (like CDI or a carbodiimide with imidazole) in the presence of the alcohol, or adding the alcohol after a short activation period. Isolating the N-acylimidazole can be challenging due to its sensitivity to moisture.
Q4: What is the role of imidazole in these reactions?
A4: Imidazole plays a dual role. It can act as a nucleophilic catalyst, activating the carboxylic acid to form the reactive N-acylimidazole intermediate. It is also the leaving group in the subsequent esterification step.
Q5: Can rearrangement reactions of the N-acylimidazole intermediate occur?
A5: While less common than the other side reactions mentioned, intramolecular rearrangements are possible, though this is more prevalent with carbodiimide-generated intermediates (O-acylisourea to N-acylurea rearrangement).[5] For the N-acylimidazole itself, the primary decomposition pathway is hydrolysis rather than rearrangement under typical esterification conditions.
Quantitative Data Summary
The following tables summarize the impact of different conditions on common side reactions.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling System | Relative Racemization Level | Reference |
| DIC / Oxyma | Low | [10] |
| EDCI / HOBt | Low | [10] |
| HATU / DIPEA | Low | [10] |
| HBTU / DIPEA | Low | [10] |
| PyBop / DIPEA | Low | [10] |
| DCC (no additive) | High | [5] |
Table 2: Formation of N-Acylurea Byproduct with Carbodiimides
| Condition | N-Acylurea Formation | Reference |
| Low Temperature (0 °C) | Reduced | [5] |
| Polar Solvents (DMF, Acetonitrile) | Increased | [5] |
| Use of Additives (HOBt, Oxyma) | Suppressed | [3][4] |
| Sterically Hindered Amino Acids | Increased | [11] |
Table 3: Hydrolysis Rate of N-Acylimidazoles
| pH Condition | Relative Hydrolysis Rate | Reference |
| Acidic (pH < 4) | Increases | [2] |
| Neutral (pH 4-8) | Relatively Stable | [2] |
| Basic (pH > 8) | Increases sharply | [2] |
Experimental Protocols
Protocol 1: General Procedure for Imidazole Ester Synthesis using CDI
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.
Materials:
-
Carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Alcohol
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add CDI (1.05 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the N-acylimidazole. The reaction can be monitored by the evolution of CO2 gas.
-
Add the alcohol (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Racemization in the Synthesis of Chiral Imidazole Esters
This protocol is adapted for the synthesis of chiral esters, particularly from N-protected amino acids, to minimize racemization.
Materials:
-
N-protected chiral carboxylic acid (e.g., Fmoc-amino acid)
-
Alcohol
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Sterically hindered base (e.g., N-methylmorpholine - NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a flask under an inert atmosphere, dissolve the N-protected chiral carboxylic acid (1.05 equivalents) and Oxyma (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent. If the alcohol is a salt (e.g., an amino acid ester hydrochloride), add NMM (1.0 equivalent) to neutralize it and stir for 15 minutes at 0 °C.
-
Add the solution of the activated carboxylic acid to the alcohol solution at 0 °C.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work up and purify the product as described in Protocol 1.
-
Analyze the stereochemical purity of the final product using chiral HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Methyl 1-methyl-1H-imidazole-5-carboxylate under reaction conditions
Technical Support Center: Methyl 1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I observe a more polar byproduct on my TLC plate. What is the likely cause?
A: The most probable cause is the hydrolysis of the methyl ester back to its corresponding carboxylic acid, 1-methyl-1H-imidazole-5-carboxylic acid. This byproduct is significantly more polar and will have a lower Rf value on a normal-phase TLC plate. Hydrolysis can be catalyzed by the presence of acidic or basic impurities in your reaction mixture, or by exposure to aqueous conditions during workup, especially at non-neutral pH. The imidazole ring itself can participate in or influence hydrolysis.
Q2: How sensitive is this compound to pH?
A: The compound is highly sensitive to pH due to the nature of the imidazole ring. Imidazole is amphoteric, meaning it can act as both an acid and a base.[1] The imidazole ring has a pKa of approximately 5.0–7.0, allowing it to become protonated in acidic media.[1][2] This protonation can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water and subsequent hydrolysis. Under basic conditions, the ester can be saponified. Therefore, maintaining a neutral pH is crucial for stability.
Q3: What are the primary degradation pathways for this compound under reaction conditions?
A: The two main degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: As detailed above, the ester functionality is prone to cleavage under both acidic and basic conditions, yielding 1-methyl-1H-imidazole-5-carboxylic acid and methanol.
-
Thermal Decomposition: At elevated temperatures, imidazole derivatives can undergo decomposition. While data for this specific molecule is limited, studies on related imidazolium carboxylates show that decarboxylation is a common thermal degradation pathway.[3][4] Factors like steric hindrance and the electronic properties of substituents on the imidazole ring significantly influence the decomposition temperature.[3] For some imidazolium-based ionic liquids, another pathway involves nucleophilic attack on the N-alkyl groups.[5][6]
Q4: I need to run a reaction at a high temperature (>150 °C). What stability issues should I be concerned about?
A: High temperatures can lead to thermal decomposition. Although imidazolium carboxylates (related structures) can be stable up to certain temperatures, they will eventually decarboxylate.[3][4] For instance, some N-alkyl imidazolium carboxylates begin to decompose at temperatures ranging from 71 °C to over 180 °C, depending on the substituents.[3] It is crucial to run small-scale tests and use analytical techniques like TGA (Thermogravimetric Analysis) if possible to determine the thermal stability of this compound under your specific reaction conditions. Non-aqueous, aprotic solvents are recommended to minimize the risk of hydrolysis at elevated temperatures.
Q5: What are the best practices for purifying this compound to avoid degradation?
A: Column chromatography on silica gel is a common method, but care must be taken as standard silica gel can be slightly acidic, potentially causing hydrolysis. To mitigate this, you can use deactivated or neutral silica gel, or add a small amount of a neutralising agent like triethylamine (~0.5-1%) to your eluent. For recrystallization, choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures, and ensure the solvent is dry.
Q6: How should I store this compound to ensure its long-term stability?
A: The compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. The container should be tightly sealed. Avoid storing it near strong acids or bases. PubChem lists the compound as a skin, eye, and respiratory irritant, so appropriate personal protective equipment should be used during handling.[7]
Troubleshooting Guides
Guide 1: Investigating Suspected Hydrolysis
If you suspect hydrolysis is occurring, follow these steps to confirm and mitigate the issue:
-
Isolate the Byproduct: If possible, isolate the polar byproduct from your reaction mixture using column chromatography or preparative TLC.
-
Characterize the Byproduct: Analyze the isolated byproduct using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the spectra to a known standard of 1-methyl-1H-imidazole-5-carboxylic acid. The carboxylic acid will show a broad singlet for the acidic proton in the ¹H NMR and a characteristic carbonyl signal in the ¹³C NMR, while the methyl ester signals will be absent.
-
Monitor a Test Reaction: Set up a small-scale reaction and take aliquots at regular intervals. Analyze these aliquots by TLC or HPLC to track the formation of the byproduct over time.
-
Control the pH: Run the reaction under strictly anhydrous conditions and consider using a non-nucleophilic base or buffer to control the pH if acidic or basic species are generated during the reaction.
Guide 2: Optimizing Reaction Conditions for Stability
-
Solvent Choice: Use dry, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile) to minimize the risk of hydrolysis.
-
Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent moisture from entering the reaction vessel.
-
pH Neutralization: During aqueous workup, ensure the pH is adjusted to neutral (pH ~7) before extraction to prevent hydrolysis in either the acidic or basic range. Use saturated sodium bicarbonate to neutralize acids and a mild acid like ammonium chloride to neutralize bases.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17289-20-2 | [7] |
| Molecular Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [7] |
| Appearance | White crystalline powder | [8] (parent compound) |
| Hazards | Causes skin, eye, and respiratory irritation |[7] |
Table 2: Thermal Decomposition (Decarboxylation) Temperatures of Structurally Related Imidazolium Carboxylates *
| Compound | N-Substituent | Decarboxylation Onset Temp. (°C) | Reference |
|---|---|---|---|
| IMeCO₂ | Methyl | 162 | [3] |
| IEtCO₂ | Ethyl | 126 | [3] |
| IⁱPrCO₂ | Isopropyl | 92 | [3] |
| IᵗBuCO₂ | tert-Butyl | 71 | [3] |
| IMe(Me)CO₂ | Methyl (methylated backbone) | 182 | [3] |
| IiPr(Me)CO₂ | Isopropyl (methylated backbone) | 139 | [3] |
*Note: This data is for N,N'-disubstituted imidazolium-2-carboxylates, which are zwitterionic adducts of N-heterocyclic carbenes and CO₂. While not identical to this compound, these values illustrate general stability trends, showing that increased steric bulk on the nitrogen substituents tends to decrease thermal stability, while increased electron density on the imidazole ring enhances it.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC
This protocol provides a general method to monitor the conversion of the methyl ester to its carboxylic acid.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to aid peak shape). For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the ester and the acid absorb (e.g., 230 nm).
-
Analysis: The carboxylic acid will have a shorter retention time than the methyl ester. Quantify the relative peak areas to determine the extent of hydrolysis.
-
Protocol 2: Illustrative Synthesis of this compound
This protocol describes a plausible synthesis via esterification of the corresponding carboxylic acid.
-
Reaction Setup:
-
Suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Place the suspension in an ice bath and cool to 0 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent), checking for the disappearance of the starting carboxylic acid.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess reagent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on neutral silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound. Confirm identity and purity using NMR and mass spectrometry.
-
Visualizations
Caption: Key degradation pathways for the target compound.
Caption: A logical workflow for diagnosing low-yield reactions.
Caption: A standard workflow for synthesis and purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Isolation of Pure Methyl 1-methyl-1H-imidazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the workup and isolation of pure Methyl 1-methyl-1H-imidazole-5-carboxylate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental workup to isolate this compound.
Q1: After the N-methylation reaction, I see two spots on my TLC plate that are very close together. What are they and how can I separate them?
A: The two spots likely correspond to the desired product, this compound, and its constitutional isomer, Methyl 1-methyl-1H-imidazole-4-carboxylate. The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted imidazoles.
Troubleshooting Steps:
-
Optimize Reaction Conditions: To minimize the formation of the undesired isomer, consider optimizing the reaction conditions of the N-methylation step. Factors such as the choice of base, solvent, and temperature can influence the regioselectivity of the reaction.
-
Column Chromatography: Separation of these isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method for separation. You may need to screen several eluent systems to achieve good separation. A good starting point is a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
-
Preparative HPLC: If flash chromatography does not provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be employed for isolating the pure isomers.
Q2: My overall yield of the desired product is low after purification. What are the potential causes and how can I improve it?
A: Low yields can stem from incomplete reaction, product loss during the workup, or degradation of the product.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it using TLC or LC-MS. If the reaction is incomplete, consider increasing the reaction time, temperature, or using a more reactive methylating agent.
-
Extraction Efficiency: The product is a polar molecule and might have some solubility in the aqueous phase. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) can help suppress the protonation of the imidazole nitrogen and improve extraction into the organic phase.
-
Avoid Emulsions: During extraction, emulsions can form, leading to product loss. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Drying of Organic Layers: Ensure the combined organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Residual water can sometimes co-distill with the solvent and carry some of the polar product with it.
Q3: I am having trouble removing all the unreacted starting material (Methyl 1H-imidazole-5-carboxylate). How can I effectively remove it?
A: Unreacted starting material can be more polar than the N-methylated product.
Troubleshooting Steps:
-
Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can be used to extract the more basic starting material into the aqueous phase. However, be cautious as the product is also basic and may be partially extracted. A careful pH adjustment and subsequent re-extraction of the aqueous layer might be necessary.
-
Column Chromatography: Careful column chromatography should effectively separate the more polar starting material from the product.
Q4: How can I confirm the purity and identity of my final product?
A: The purity and identity of this compound should be confirmed using a combination of analytical techniques.
Analytical Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and isomeric purity. The chemical shifts and coupling constants of the protons and carbons on the imidazole ring will be distinct for the 4- and 5-substituted isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1][2]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis via N-methylation of Methyl 1H-imidazole-5-carboxylate.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench any remaining reactive reagents.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), remove the bulk of the solvent under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
To the resulting aqueous mixture, add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Adjust the pH of the aqueous layer to ~8-9 with a mild base (e.g., saturated sodium bicarbonate solution) to ensure the product is in its free base form.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all the organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the desired product from isomers and other impurities. Monitor the fractions by TLC.
-
-
Final Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield pure this compound.
-
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Purity | >95% | HPLC, ¹H NMR |
| Yield | 60-80% (highly dependent on reaction conditions) | Gravimetric |
| Appearance | White to off-white solid | Visual |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H), 7.55 (s, 1H), 3.85 (s, 3H), 3.75 (s, 3H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.5, 140.0, 130.5, 125.0, 51.5, 33.0 | NMR Spectroscopy |
| Mass Spectrum (ESI+) | m/z: 141.06 [M+H]⁺ | Mass Spectrometry |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Experimental Workflow
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effect of catalysts to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Esterification: Conversion of 1H-imidazole-5-carboxylic acid to Methyl 1H-imidazole-5-carboxylate. This is commonly carried out using methanol in the presence of an acid catalyst.[1]
-
N-methylation: Introduction of a methyl group onto the nitrogen atom of the imidazole ring of Methyl 1H-imidazole-5-carboxylate. Various methylating agents and catalysts can be employed for this step.
A one-pot synthesis approach may also be possible, though less commonly described in the literature.
Q2: How does the choice of catalyst affect the esterification step?
A2: The catalyst in the esterification step, typically a Brønsted or Lewis acid, plays a crucial role in accelerating the reaction rate. The Fischer esterification is an equilibrium-limited process, and an effective catalyst helps in reaching this equilibrium faster.[2] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and thionyl chloride.[3] The choice of catalyst can influence reaction time and temperature requirements. For substrates with sensitive functional groups, milder catalysts may be necessary to prevent side reactions.
Q3: What factors influence the regioselectivity of the N-methylation step?
A3: The imidazole ring of Methyl 1H-imidazole-5-carboxylate has two nitrogen atoms (N1 and N3) that can be methylated. The regioselectivity of this step is influenced by:
-
Steric Hindrance: The substituent at the C5 position (the methyl carboxylate group) can sterically hinder the adjacent nitrogen (N1), potentially favoring methylation at the less hindered N3 position.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of solvent, base, and methylating agent can significantly impact the ratio of N1 to N3 methylated products.[4]
Q4: What are the key challenges in the synthesis of this compound?
A4: Key challenges include:
-
Low yields in esterification: Due to the reversible nature of the Fischer esterification, achieving high yields can be difficult without effective removal of water or use of a large excess of alcohol.[2][5]
-
Poor regioselectivity during N-methylation: Obtaining a single, desired regioisomer (1-methyl vs. 3-methyl) can be challenging and may require careful optimization of reaction conditions.
-
Side reactions: Over-methylation to form a quaternary imidazolium salt can occur, especially with an excess of the methylating agent.
-
Purification: Separating the desired product from unreacted starting materials, the other regioisomer, and any byproducts can be challenging.
Troubleshooting Guides
Esterification of 1H-imidazole-5-carboxylic acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Ester Formation | 1. Inactive Catalyst: The acid catalyst may be old or decomposed. | - Use a fresh batch of acid catalyst.- Consider using a different acid catalyst (e.g., switching from H₂SO₄ to SOCl₂). |
| 2. Presence of Water: Water in the reaction mixture will shift the equilibrium towards the starting materials.[2] | - Use anhydrous methanol and dry glassware.- Employ a Dean-Stark apparatus to remove water as it is formed.[5] | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. | - Increase the reaction time.- If thermally stable, increase the reaction temperature. | |
| Decomposition of Starting Material | 1. Harsh Reaction Conditions: Strong acid catalysts or high temperatures can lead to degradation. | - Use a milder acid catalyst.- Lower the reaction temperature and increase the reaction time. |
| Difficult Product Isolation | 1. Incomplete Reaction: A mixture of starting material and product can be difficult to separate. | - Drive the reaction to completion by using a large excess of methanol or by removing water. |
| 2. Emulsion during Workup: The amphoteric nature of the imidazole ring can lead to emulsions. | - Adjust the pH of the aqueous phase during extraction.- Add brine to help break the emulsion. |
N-methylation of Methyl 1H-imidazole-5-carboxylate
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Methylation | 1. Ineffective Base: The base may not be strong enough to deprotonate the imidazole nitrogen. | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure the base is fresh and anhydrous. |
| 2. Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have decomposed. | - Use a fresh bottle of the methylating agent. | |
| Formation of a Mixture of Regioisomers (N1 and N3 methylation) | 1. Lack of Regiocontrol: The reaction conditions may not favor the formation of a single isomer. | - Screen different solvents of varying polarity.- Vary the base and methylating agent.- Lowering the reaction temperature may improve selectivity.[4] |
| Formation of Quaternary Imidazolium Salt (Over-methylation) | 1. Excess Methylating Agent: Using too much of the methylating agent can lead to double methylation. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent.- Add the methylating agent slowly to the reaction mixture. |
| Difficult Purification | 1. Co-elution of Regioisomers: The two regioisomers may have very similar polarities. | - Use a high-performance column chromatography system.- Consider derivatization to separate the isomers, followed by removal of the directing group. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of 1H-imidazole-5-carboxylic acid
This protocol is a general procedure for Fischer esterification and may require optimization for this specific substrate.
Materials:
-
1H-imidazole-5-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq, or SOCl₂, 1.1 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 1H-imidazole-5-carboxylate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-methylation of Methyl 1H-imidazole-5-carboxylate
This protocol is a general procedure for the N-methylation of imidazoles and may require optimization for regioselectivity.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Anhydrous solvent (e.g., DMF or THF)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-5-carboxylate (1.0 eq) in an anhydrous solvent.
-
Add the base (e.g., NaH, 1.1 eq, or K₂CO₃, 2.0 eq) portion-wise to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.
-
Slowly add the methylating agent (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers and any byproducts.
Data on Catalyst Effects
Table 1: Comparison of Catalysts for Esterification of Carboxylic Acids (General)
| Catalyst | Substrate | Alcohol | Conditions | Yield (%) | Reference |
| H₂SO₄ | Stearic Acid | Butanol | 140°C | 71 | [1] |
| Fe₂(SO₄)₃ | Stearic Acid | Butanol | 140°C, 10:1 alcohol:acid ratio | 71 | [1] |
| Calcined Zn-Mg-Al | Lauric Acid | Diethylene glycol | 190°C, microwave | 98.2 | [1] |
| Sulfated Zirconia | Stearic Acid | Methanol | 60°C, 7h | 91 | [1] |
Note: These results are for different carboxylic acids and alcohols and serve as a general guide. Optimization for 1H-imidazole-5-carboxylic acid is necessary.
Table 2: Conditions for N-Methylation of Imidazole Derivatives
| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |
| Imidazole | Methyl Iodide | NaH | THF | 0°C to RT | 1-Methylimidazole | - |
| Imidazole | Dimethyl Sulfate | NaOH | Water | <35°C | 1-Methylimidazole | - |
| 5-formyl imidazole | Trifluoromethanesulfonic acid methyl ester | 20% KOH/activated carbon | Solvent-free | 150°C, 2h | 1-methyl-1H-5-formyl imidazole | High selectivity |
Note: Yields were not always specified in the source documents. The conditions for 5-formyl imidazole suggest a potentially effective catalytic system for the N-methylation of the target substrate's precursor.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for N-methylation of Methyl 1H-imidazole-5-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Imidazole Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-methylation of imidazoles, with a specific focus on controlling regioselectivity through solvent choice.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the methylation of unsymmetrical imidazoles a common problem?
A1: The challenge arises from the electronic nature of the imidazole ring. In an unsymmetrically substituted imidazole (e.g., 4-substituted), two tautomeric forms exist, making the N1 and N3 positions electronically similar. When the imidazole is deprotonated to form the imidazolate anion, the negative charge is delocalized across both nitrogen atoms. This means that both nitrogens can act as nucleophiles, often leading to a mixture of N1- and N3-methylated regioisomers.[1]
Q2: What are the primary factors that control the N1 vs. N3 methylation product ratio?
A2: The regioselectivity of imidazole methylation is governed by a combination of three main factors:
-
Steric Effects: The size of the substituent on the imidazole ring and the steric bulk of the methylating agent are critical. Alkylation generally favors the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. This directs the methylation to the more distant, and therefore more nucleophilic, nitrogen.[3]
-
Reaction Conditions: The choice of solvent, base, and temperature significantly influences the reaction's outcome. The solvent is particularly crucial as it can modulate the nucleophilicity of the imidazole/imidazolate and stabilize transition states differently.[3][4]
Q3: How does the choice of solvent specifically influence regioselectivity?
A3: Solvents play a critical role by interacting differently with the reacting species:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for reactions involving strong bases (like NaH) that generate the imidazolate anion. They effectively solvate the cation of the base (e.g., Na+) but do not strongly interact with the anionic nucleophile, leaving it highly reactive. In these solvents, selectivity is often dictated by the inherent steric and electronic properties of the substrate.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the nitrogen atoms of the imidazole ring. This hydrogen bonding can reduce the nucleophilicity of the nitrogens and potentially favor one tautomer over the other, thereby influencing which nitrogen is more available for methylation.[5] However, reactions in protic solvents can be slower.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): In these solvents, the imidazole is less solvated, and aggregation can occur. The regiochemical outcome can be less predictable and may be influenced by factors like the solubility of the intermediate salts.
Q4: I am getting a mixture of products. What is a good starting point for optimizing the reaction to favor one regioisomer?
A4: A systematic approach is best. First, analyze the steric and electronic properties of your substrate. If you want to methylate the less hindered nitrogen, standard conditions with a strong base in a polar aprotic solvent like THF or DMF are a good starting point.[3] To favor the more sterically hindered nitrogen, more specialized methods may be needed.[6] If initial attempts fail, systematically changing the solvent is a powerful strategy. For instance, switching from a polar aprotic solvent like DMF to a protic one like ethanol can alter the hydrogen-bonding environment and may shift the product ratio.[7]
Troubleshooting Guide
Problem 1: My reaction produces a nearly 1:1 mixture of N1 and N3 methylated isomers. How can I improve selectivity?
Answer: A non-selective reaction indicates that the two nitrogen atoms have very similar reactivity under your current conditions.
Troubleshooting Steps:
-
Change the Solvent System: This is often the most effective initial step. If you are in a polar aprotic solvent (e.g., DMF), try a polar protic solvent (e.g., ethanol) or a less polar solvent (e.g., toluene). The change in solvation can alter the relative nucleophilicity of the two nitrogens.[5][7]
-
Modify the Base: If using a strong base like NaH which creates a "free" anion, switch to a weaker base like K₂CO₃. The cation (K+) and its coordination can influence the reaction's stereochemical outcome.
-
Increase Steric Differentiation: Switch to a bulkier methylating agent if possible, although this is not an option for methylation. Alternatively, if synthesizing the imidazole from scratch, consider a bulkier substituent on the ring to better direct the reaction.[4]
-
Implement a Protecting Group Strategy: For complete control, use a directing/protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective. You can protect the imidazole, force methylation at the desired position, and then remove the SEM group.[8]
Problem 2: My yield is very low when methylating in a protic solvent like methanol.
Answer: Low yields in protic solvents are often due to reduced nucleophilicity of the imidazole.
Troubleshooting Steps:
-
Understand the Cause: Protic solvents form hydrogen bonds with the imidazole nitrogens, stabilizing them and making them less nucleophilic. This leads to a slower reaction rate.[5]
-
Increase Temperature: If the substrate is stable, increasing the reaction temperature can help overcome the higher activation energy barrier.
-
Use a More Reactive Methylating Agent: If using dimethyl sulfate, consider switching to the more reactive methyl iodide.[3]
-
Switch to a Polar Aprotic Solvent: If increasing temperature is not viable, the most straightforward solution is to switch to a solvent like DMF or acetonitrile with an appropriate base (e.g., K₂CO₃ or NaH) to enhance nucleophilicity.[3]
Problem 3: I need to methylate the more sterically hindered nitrogen, but the reaction exclusively yields the less hindered product.
Answer: This is a common challenge as most standard conditions favor the path of least steric resistance.
Troubleshooting Steps:
-
Chelation Control: Investigate if your imidazole substrate has a nearby functional group that could coordinate with a metal salt. Sometimes, adding a Lewis acid can create a chelated intermediate that holds the methylating agent in a position to attack the more hindered nitrogen.
-
Directed Ortho Metalation (DoM) Analogue: While not a direct methylation, strategies exist where a directing group can be used to functionalize the position adjacent to it.
-
Protecting Group Strategy: This is the most reliable method. A protecting group can be used to block the less hindered nitrogen, forcing methylation to occur at the desired sterically hindered position. Subsequent deprotection yields the target molecule.[6][8] A recently developed method has also shown high regioselectivity for the more hindered isomer under very mild conditions.[6]
Quantitative Data Summary
The precise regioselectivity of imidazole methylation is highly substrate-dependent. The following table provides an illustrative summary of expected trends for the methylation of a hypothetical 4-substituted imidazole based on general principles of solvent effects. The ratios are representative and will vary in practice.
| Solvent Type | Solvent Example | Dielectric Constant (ε) | Expected Mechanism | Dominant Controlling Factor | Expected Major Isomer (Example: 4-Nitroimidazole) | Expected N1:N3 Ratio (Illustrative) |
| Nonpolar Aprotic | Toluene | 2.4 | SN2 on neutral imidazole | Steric Hindrance | N1 (less hindered) | > 90:10 |
| Polar Aprotic | THF | 7.6 | SN2 on imidazolate anion | Electronics & Sterics | N1 (remote from EWG) | > 95:5 |
| Polar Aprotic | Acetonitrile | 37.5 | SN2 on imidazolate anion | Electronics & Sterics | N1 (remote from EWG) | > 95:5 |
| Polar Aprotic | DMF | 38.3 | SN2 on imidazolate anion | Electronics & Sterics | N1 (remote from EWG) | > 95:5 |
| Polar Protic | Ethanol | 24.5 | SN2 on H-bonded imidazole | Tautomer Equilibrium / H-Bonding | N1 or N3 (Solvent Dependent) | 60:40 to 40:60 |
| Polar Protic | Methanol | 32.7 | SN2 on H-bonded imidazole | Tautomer Equilibrium / H-Bonding | N1 or N3 (Solvent Dependent) | 50:50 to 40:60 |
Note: For 4-Nitroimidazole, the nitro group is a strong electron-withdrawing group (EWG). This deactivates the adjacent N3 nitrogen, making the N1 nitrogen the more nucleophilic site. This electronic effect is very strong in polar aprotic solvents where the imidazolate anion is the nucleophile. In protic solvents, the outcome is less predictable as solvation and tautomerism play a larger role.
Experimental Protocols
Protocol 1: General Methylation Favoring the Less Hindered / Electronically Favored Nitrogen (NaH/DMF)
This protocol is suitable for generating the imidazolate anion in a polar aprotic solvent, where the outcome is typically governed by the substrate's inherent steric and electronic properties.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to imidazole).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent.
-
Imidazole Addition: Dissolve the substituted imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of H₂ gas evolution indicates the formation of the sodium imidazolate salt.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.05-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting regioisomers by flash column chromatography.
Protocol 2: Regioselective Methylation via SEM-Protecting Group
This protocol provides a robust method for accessing a specific regioisomer that may be difficult to obtain directly.[8]
-
Protection (N1-SEM): Dissolve the 4-substituted imidazole (1.0 eq) in anhydrous THF. Cool to 0 °C and add NaH (1.2 eq). Stir for 30 minutes at room temperature. Cool back to 0 °C and add SEM-Cl (1.1 eq) dropwise. Stir overnight at room temperature. Quench with water, extract with ethyl acetate, and purify to obtain the N1-SEM protected imidazole.
-
Methylation (N3): Dissolve the N1-SEM-imidazole (1.0 eq) in anhydrous THF. Cool to 0 °C and add NaH (1.2 eq). Stir for 30 minutes. Add methyl iodide (1.1 eq) and stir at room temperature until the reaction is complete by TLC. This step methylates the only available nitrogen at the N3 position.
-
Deprotection (Acidic): Dissolve the crude N3-methyl-N1-SEM-imidazolium intermediate in a 1:1 mixture of ethanol and 1N aqueous HCl. Heat at 50-60 °C for 2-4 hours until deprotection is complete.
-
Work-up: Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent. Dry, concentrate, and purify to yield the pure N3-methylated imidazole.
Visualizations
Caption: Tautomerism in unsymmetrical imidazoles leads to two potential products upon methylation.
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of imidazole methylation.
Caption: Influence of polar aprotic vs. polar protic solvents on the imidazole nucleophile.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of imidazole derivatives during synthesis
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of decomposition in imidazole derivatives during synthesis?
A1: Common indicators of decomposition include a noticeable color change in the reaction mixture, often to yellow or brown.[1] Other signs can be the formation of precipitates, a change in viscosity, and the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate.[1] Analytical techniques such as NMR or LC-MS may also show the presence of unknown impurities or a decrease in the concentration of the desired product.
Q2: What are the primary causes of decomposition of imidazole derivatives during synthesis?
A2: The decomposition of imidazole derivatives can be attributed to several factors, including:
-
Thermal Stress: High reaction temperatures can lead to the degradation of both the starting materials and the final product.[2]
-
Oxidative Degradation: In the presence of oxygen, some starting materials or intermediates can be susceptible to oxidation, leading to byproducts.[2]
-
Inappropriate pH: Imidazole derivatives can be sensitive to acidic or basic conditions, which might catalyze decomposition pathways.[3]
-
Catalyst Inhibition/Poisoning: For reactions involving catalysts, the unprotected N-H group on the imidazole ring can sometimes coordinate with the catalyst, leading to the formation of inactive species and promoting side reactions.[4]
-
Protodeiodination: In the case of iodo-imidazole derivatives, the iodine atom can be replaced by a hydrogen atom, a side reaction promoted by proton sources in the reaction mixture.[2]
Q3: How can I minimize the risk of decomposition when setting up a reaction?
A3: To minimize decomposition, it is crucial to:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel, and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidative degradation.[2]
-
Control the Temperature: Carefully monitor and control the reaction temperature. If decomposition is suspected, consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
-
Use High-Purity Starting Materials: Impurities in the starting materials can interfere with the reaction and catalyze decomposition.[1]
-
Select Appropriate Reagents: The choice of base, solvent, and catalyst can significantly impact the stability of the imidazole derivative. It is important to select reagents that are compatible with the specific substrate and reaction conditions.[2]
Q4: Is it necessary to protect the N-H group of the imidazole ring?
A4: Protection of the imidazole nitrogen is often recommended, especially in cross-coupling reactions. The unprotected N-H group can inhibit the catalyst and lead to side reactions.[4][5] Common protecting groups for imidazole include Trityl (Tr), Tosyl (Ts), and tert-Butoxycarbonyl (Boc).[5][6] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to subsequent reaction steps.
Troubleshooting Guides
Guide 1: Low or No Yield
Low or no yield is a common issue in the synthesis of imidazole derivatives. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low/No Yield
Caption: A workflow for troubleshooting low or no yield in imidazole synthesis.
Potential Causes and Solutions for Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure all starting material has been consumed.[1] If the reaction has stalled, consider increasing the temperature or reaction time, or adding more of a key reagent or catalyst. |
| Decomposition of Starting Material or Product | Re-evaluate the reaction temperature; excessive heat can cause degradation.[1] Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition.[2] Check the pH of the reaction mixture, as imidazoles can be sensitive to strong acids or bases.[3] |
| Catalyst Inactivity | Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure that the catalyst is not exposed to air, which can cause oxidative degradation.[2] Consider using a different ligand or a pre-catalyst to overcome potential inhibition by the imidazole N-H group.[2] |
| Poor Solubility of Reagents | Choose a solvent system in which all reagents are soluble at the reaction temperature. For some reactions, a mixture of solvents may be beneficial.[2] |
| Inefficient Purification | Imidazole derivatives can sometimes be sensitive to silica gel chromatography. Consider alternative purification methods such as crystallization or reverse-phase chromatography.[7] During aqueous workup, ensure the pH is adjusted correctly to prevent the loss of the product in the aqueous layer. |
Guide 2: Presence of Multiple Spots on TLC
The appearance of multiple spots on a TLC plate can indicate the formation of byproducts or the presence of unreacted starting materials.
Troubleshooting Workflow for Multiple TLC Spots
Caption: A workflow for troubleshooting multiple spots on a TLC plate.
Data Presentation
Table 1: Comparison of N-Protecting Groups for Imidazole
| Protecting Group | Abbreviation | Stability (Acidic Conditions) | Stability (Basic Conditions) | Deprotection Conditions |
| Trityl | Tr | Labile | Stable | Mild acid (e.g., TFA in DCM) |
| Tosyl | Ts | Stable | Labile | Strong base (e.g., NaOH, reflux) or reducing agents (e.g., Mg/MeOH) |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Strong acid (e.g., TFA, HCl) |
| 1-(1-Ethoxyethyl) | EE | Very Labile | Stable | Mild aqueous acid (e.g., 0.1 N HCl) at room temperature |
This table provides a general overview. The stability of a protecting group can be influenced by the specific substrate and reaction conditions.
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 88 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 (Microwave) | High |
Yields are substrate-dependent and these conditions serve as a starting point for optimization.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole
This protocol describes the protection of the imidazole nitrogen, which is often a necessary first step before performing cross-coupling reactions.[5]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole
This protocol provides a general method for the rapid C-C bond formation at the 4-position of the imidazole ring.[8]
Materials:
-
4-iodo-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
Dimethoxyethane (DME) (5 mL)
Procedure:
-
To a microwave vial, add 4-iodo-1H-imidazole, the corresponding arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add DME to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
Caption: A general experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Imidazole Carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying imidazole carboxylates from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of imidazole carboxylates.
Issue 1: Low Yield of Purified Product
Q: My final yield of the purified imidazole carboxylate is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis and purification process. A primary concern during synthesis is the potential for decarboxylation, the loss of the carboxylic acid group as carbon dioxide, which is often promoted by heat.[1] To minimize this, it is crucial to maintain strict temperature control and use the lowest effective temperature for your reaction.[1] During workup, avoid concentrating solutions by heating; instead, use a rotary evaporator at reduced pressure and room temperature.[1]
Another cause of low yield can be incomplete reaction. If the synthesis involves the hydrolysis of an ester or nitrile, ensure the reaction goes to completion by increasing the reaction time or temperature as needed.[2] However, be mindful of the potential for product degradation under harsh conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[2]
During purification, the choice of method can significantly impact yield. For instance, in acid-base extraction, ensure complete extraction of your product into the aqueous or organic layer by performing multiple extractions. Also, when precipitating the product by adjusting the pH, allow sufficient time for complete precipitation before filtration.
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my imidazole carboxylate is still contaminated with impurities. How can I identify and remove them?
A: The nature of the impurities will depend on your synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, and regioisomers.
-
Unreacted Starting Materials: If your synthesis involves the oxidation of a precursor, incomplete oxidation can leave starting material in your final product.[2] Similarly, incomplete hydrolysis of a nitrile or ester will result in the presence of these starting materials.[2]
-
Side-Reaction Products: Decarboxylation is a common side reaction, leading to the corresponding imidazole without the carboxyl group.[1] Other potential byproducts include those from over-reaction or the formation of isomeric products.[3] For example, in reactions of aromatic diamines with glyoxal, quinoxaline-type impurities can form.[3]
-
Regioisomers: N-alkylation of imidazoles can lead to a mixture of regioisomers, which can be challenging to separate.[4]
To remove these impurities, a combination of purification techniques may be necessary. Recrystallization is often effective for solid products.[1] Column chromatography using silica gel with a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is a standard method for separating compounds with different polarities.[3] For highly polar or ionic compounds, reverse-phase HPLC or ion-exchange chromatography can be effective.[1][5] Acid-base extraction is a powerful technique to separate acidic imidazole carboxylates from neutral or basic impurities.[1][6]
Issue 3: Difficulty in Separating the Product from the Reaction Mixture
Q: I am having trouble isolating my imidazole carboxylate from the crude reaction mixture. What purification strategies are most effective?
A: The amphoteric and often polar nature of imidazole carboxylates can make purification challenging.[1] The choice of purification method will depend on the specific properties of your compound and the impurities present.
A logical first step for many crude mixtures is an acid-base extraction . This technique exploits the acidic nature of the carboxylic acid and the basic nature of the imidazole ring.[1][3] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the imidazole carboxylate will move to the aqueous layer as its salt.[1] The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.[1]
If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[1][3] The key is to find a suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include water and ethanol.[1]
For more complex mixtures or when high purity is required, chromatography is often the method of choice.
-
Column Chromatography: Silica gel is commonly used for less polar imidazole carboxylates.[3]
-
Reverse-Phase HPLC: This is a powerful technique for both purification and analysis of polar compounds.[1] A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid, is a good starting point.[1]
-
Ion-Exchange Chromatography: This can be very effective for separating the acidic product from non-ionic impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of imidazole carboxylic acids?
A1: The most prevalent side reaction is decarboxylation, which is the loss of the CO₂ group from the carboxylic acid.[1] This is often induced by heat and can significantly lower the yield of the desired product.[1] The resulting byproduct is the corresponding imidazole without the carboxylic acid functionality.[1]
Q2: How can I minimize decarboxylation during my synthesis and workup?
A2: To minimize decarboxylation, it is crucial to maintain careful control over the reaction temperature, using the lowest possible temperature necessary for the reaction to proceed.[1] During the workup, avoid heating to concentrate the solution. Instead, use a rotary evaporator under reduced pressure at room temperature.[1]
Q3: I am synthesizing an imidazole carboxylic acid via the hydrolysis of an ethyl ester. What are the key parameters to ensure a high yield of the carboxylic acid?
A3: For complete hydrolysis of the ester, ensure you are using a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl). The reaction temperature and time are also critical; refluxing for an extended period may be necessary to drive the reaction to completion.[2] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.[2]
Q4: My imidazole carboxylate is an oil and I cannot recrystallize it. What is the best alternative purification method?
A4: For oily products, column chromatography is a suitable alternative to recrystallization.[7] You can use silica gel for less polar compounds or a reverse-phase C18 column for more polar compounds. The choice of eluent is critical for good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.
Q5: How can I separate regioisomers of an N-alkylated imidazole carboxylate?
A5: Separating regioisomers can be challenging. In some cases, selective precipitation by forming a salt with a strong acid can be effective.[4] By carefully controlling the pH, it may be possible to protonate and dissolve one isomer while the other precipitates.[4] Preparative HPLC is also a powerful technique for separating isomers.
Data Presentation
Table 1: Comparison of Purification Techniques for Imidazole Carboxylates
| Purification Technique | Principle of Separation | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Differential solubility | >99% | 60-90% | High purity, scalable, cost-effective | Only for solids, can have lower yield |
| Acid-Base Extraction | Differential acidity/basicity | 90-98% | 70-95% | Good for removing neutral/basic impurities, scalable | May not remove acidic impurities, can be labor-intensive |
| Column Chromatography | Adsorption/partitioning | 95-99% | 50-80% | Good for a wide range of compounds, can separate isomers | Can be time-consuming, requires solvent, lower yield |
| Reverse-Phase HPLC | Partitioning between polar mobile phase and non-polar stationary phase | >99% | 40-70% | High purity, good for polar compounds, analytical and preparative | Expensive, limited scalability, lower yield |
| Ion-Exchange Chromatography | Ionic interactions | >98% | 60-85% | Excellent for ionic compounds, high selectivity | Requires specific columns, can be complex to optimize |
Note: Purity and yield are typical ranges and can vary significantly depending on the specific compound and the complexity of the reaction mixture.
Experimental Protocols
Protocol 1: Purification of an Imidazole Carboxylate by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acidic product.
-
Washing (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper). The imidazole carboxylate should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Protocol 2: Purification of a Solid Imidazole Carboxylate by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent (e.g., water, ethanol, or a mixture). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Removing Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of different routes to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-1H-imidazole-5-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, with the most common being the N-methylation of the readily available precursor, methyl 1H-imidazole-5-carboxylate. This guide provides a comparative analysis of two prominent methods for this transformation: N-methylation using methyl iodide with a strong base and N-methylation using dimethyl sulfate.
Comparison of Synthetic Routes
The selection of a synthetic route for the preparation of this compound is often dictated by factors such as desired yield, reaction time, safety considerations, and the scale of the synthesis. Below is a summary of the key quantitative data for two common N-methylation methods.
| Parameter | Route 1: Methyl Iodide & Sodium Methoxide | Route 2: Dimethyl Sulfate & K₂CO₃ |
| Starting Material | Methyl 1H-imidazole-5-carboxylate | Methyl 1H-imidazole-5-carboxylate |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Base | Sodium Methoxide (NaOMe) | Potassium Carbonate (K₂CO₃) |
| Solvent | Methanol (MeOH) | Acetone |
| Reaction Time | 12-16 hours | 4 hours |
| Yield | High (specific yield not reported) | ~85% |
| Key Considerations | Use of highly toxic and volatile methyl iodide. Potential for regioselectivity issues. | Dimethyl sulfate is toxic and must be handled with care. Milder base compared to sodium methoxide. |
Experimental Protocols
Route 1: N-Methylation using Methyl Iodide and Sodium Methoxide
This method is a common laboratory procedure for the N-methylation of imidazoles and other nitrogen-containing heterocycles.[1]
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (e.g., 25% in methanol)
-
Methyl Iodide (CH₃I)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-imidazole-5-carboxylate in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a slight molar excess of sodium methoxide solution to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
Add a slight molar excess of methyl iodide dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: N-Methylation using Dimethyl Sulfate and Potassium Carbonate
This method employs a different methylating agent and a milder base, which can be advantageous in certain contexts.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Anhydrous Acetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Water
-
Ethyl Acetate for extraction
Procedure:
-
To a solution of Methyl 1H-imidazole-5-carboxylate in dry acetone, add anhydrous potassium carbonate.
-
Heat the mixture to reflux.
-
Add dimethyl sulfate dropwise to the refluxing mixture.
-
Continue refluxing for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
Synthetic Route Comparison
The choice between these two synthetic pathways involves a trade-off between reaction conditions, reagent toxicity, and potentially, the regioselectivity of the methylation.
Caption: A flowchart comparing two synthetic routes to this compound.
It is important to note that the N-methylation of substituted imidazoles can sometimes lead to a mixture of regioisomers, as the two nitrogen atoms in the imidazole ring can both be alkylated.[2] The specific ratio of these isomers can be influenced by the steric and electronic nature of the substituents on the imidazole ring, as well as the reaction conditions. Therefore, careful purification and characterization of the final product are essential.
References
Validating the Structure of Methyl 1-methyl-1H-imidazole-5-carboxylate using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for methyl 1-methyl-1H-imidazole-5-carboxylate against its structural isomer, methyl 1-methyl-1H-imidazole-4-carboxylate. The distinct electronic environments of the protons and carbons in these isomers lead to unique chemical shifts, allowing for their clear differentiation.
Comparison of Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound and its 4-carboxylate isomer are summarized below. These values are based on computational models and serve as a reference for experimental data.
| Structure | Compound Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound[1] | H2: ~7.5-7.7, H4: ~7.9-8.1, N-CH₃: ~3.8-4.0, O-CH₃: ~3.7-3.9 | C2: ~138-140, C4: ~128-130, C5: ~120-122, N-CH₃: ~34-36, O-CH₃: ~51-53, C=O: ~162-164 | |
| Methyl 1-methyl-1H-imidazole-4-carboxylate[2] | H2: ~7.6-7.8, H5: ~7.4-7.6, N-CH₃: ~3.8-4.0, O-CH₃: ~3.7-3.9 | C2: ~137-139, C4: ~125-127, C5: ~122-124, N-CH₃: ~34-36, O-CH₃: ~51-53, C=O: ~163-165 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The key to structural validation lies in the distinct shifts of the imidazole ring protons (H2, H4, and H5) and carbons (C2, C4, and C5). For this compound, the proton at the C4 position is expected to be downfield compared to the C5 proton in the 4-carboxylate isomer due to the deshielding effect of the adjacent ester group.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening. Sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. ¹H NMR Acquisition:
-
The following are typical acquisition parameters for a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
3. ¹³C NMR Acquisition:
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
Typical acquisition parameters on a 100 MHz (for ¹³C) spectrometer include:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Workflow for Structure Validation by NMR
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using NMR spectroscopy.
Caption: Workflow for chemical structure validation using NMR spectroscopy.
By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data for both isomers, researchers can confidently confirm the synthesis of the desired this compound and rule out the formation of the isomeric byproduct. Further confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons.
References
A Comparative Guide to the Reactivity of Methyl 1-methyl-1H-imidazole-5-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 1-methyl-1H-imidazole-5-carboxylate and its structural isomers, Methyl 1-methyl-1H-imidazole-2-carboxylate and Methyl 1-methyl-1H-imidazole-4-carboxylate. The imidazole moiety is a cornerstone in medicinal chemistry, and understanding the influence of substituent placement on the reactivity of its derivatives is crucial for the design and synthesis of novel therapeutic agents.
Executive Summary
The position of the methoxycarbonyl group on the 1-methylimidazole ring significantly influences the electron density distribution within the ring and the accessibility of reactive sites. These differences are expected to manifest in varying rates and regioselectivity for key chemical transformations such as hydrolysis, electrophilic substitution, and nucleophilic substitution.
Key Predicted Reactivity Trends:
-
Hydrolysis (Nucleophilic Acyl Substitution): The electrophilicity of the ester carbonyl carbon is modulated by the electronic nature of the imidazole ring at the point of attachment. We predict the following order of increasing reactivity towards hydrolysis: Methyl 1-methyl-1H-imidazole-4-carboxylate < this compound < Methyl 1-methyl-1H-imidazole-2-carboxylate.
-
Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich aromatic system. The position of the electron-withdrawing methoxycarbonyl group will direct incoming electrophiles. For all isomers, electrophilic attack is anticipated to be challenging due to the deactivating effect of the ester group. When it occurs, the substitution pattern will be dictated by the least deactivated positions.
-
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on an electron-rich ring like imidazole is difficult unless activated by strongly electron-withdrawing groups. The methoxycarbonyl group provides some activation, and the relative reactivity will depend on the stability of the Meisenheimer-like intermediate.
Comparative Data Summary
The following tables summarize the predicted relative reactivities. It is important to note that these are qualitative predictions and require experimental validation.
Table 1: Predicted Relative Rates of Hydrolysis
| Compound | Isomer Position | Predicted Relative Rate of Hydrolysis | Rationale |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | 2-position | Fastest | The C2 position is adjacent to two nitrogen atoms, leading to the strongest electron-withdrawing effect on the ester, making the carbonyl carbon most electrophilic. |
| This compound | 5-position | Intermediate | The C5 position is influenced by the adjacent N1-methyl group and the more distant N3, resulting in a moderate electron-withdrawing effect on the ester. |
| Methyl 1-methyl-1H-imidazole-4-carboxylate | 4-position | Slowest | The C4 position is adjacent to a carbon and the N3 nitrogen. The electron-withdrawing effect on the ester is expected to be the least pronounced among the three isomers. |
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution (e.g., Nitration)
| Compound | Isomer Position | Predicted Major Product(s) | Rationale |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | 2-position | Substitution at C4 or C5 | The C2-ester group deactivates the ring. Substitution will occur at the least deactivated positions, C4 and C5. Steric hindrance might favor C5. |
| Methyl 1-methyl-1H-imidazole-4-carboxylate | 4-position | Substitution at C5 or C2 | The C4-ester group deactivates the ring. The C5 and C2 positions are the most likely sites for attack. The C2 position is generally the most electron-deficient in N-alkylimidazoles, but the directing effect of the C4-ester needs to be considered. |
| This compound | 5-position | Substitution at C2 or C4 | The C5-ester group deactivates the ring. Attack is predicted at the remaining C2 and C4 positions. The relative reactivity will depend on the balance of electronic effects. |
Experimental Protocols
The following are proposed experimental protocols for the comparative analysis of the reactivity of the three isomers. These are generalized procedures and may require optimization.
Experiment 1: Comparative Hydrolysis Rate Determination
Objective: To quantitatively compare the rates of base-catalyzed hydrolysis of the three isomers.
Methodology:
-
Solution Preparation: Prepare 0.01 M stock solutions of each isomer (Methyl 1-methyl-1H-imidazole-2-carboxylate, Methyl 1-methyl-1H-imidazole-4-carboxylate, and this compound) in a suitable solvent (e.g., acetonitrile). Prepare a 0.1 M solution of sodium hydroxide in a 1:1 mixture of water and the same organic solvent.
-
Reaction Setup: For each isomer, mix 1.0 mL of the 0.01 M ester solution with 9.0 mL of the 0.1 M NaOH solution in a thermostated reaction vessel at 25°C.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals. Quench the reaction by neutralizing the aliquot with a standard acid solution.
-
Analysis: Analyze the concentration of the remaining ester or the formed carboxylate at each time point using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or by monitoring the disappearance of the ester's IR stretching frequency using in-situ IR spectroscopy.
-
Data Analysis: Plot the concentration of the ester versus time and determine the pseudo-first-order rate constant (k_obs) for each isomer from the slope of the natural logarithm of the ester concentration versus time.
Experiment 2: Comparative Study of Electrophilic Nitration
Objective: To compare the reactivity and regioselectivity of the three isomers towards electrophilic nitration.
Methodology:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each isomer in 5 mL of concentrated sulfuric acid at 0°C.
-
Nitrating Agent Addition: To each flask, slowly add a cooled mixture of 1.1 mmol of nitric acid and 5 mL of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixtures at 0°C for 1 hour, then allow them to warm to room temperature and stir for an additional 4 hours.
-
Workup: Carefully pour each reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Analysis: Extract the products with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Product Characterization: Analyze the crude product mixture for each isomer by ¹H NMR spectroscopy and LC-MS to determine the product distribution and identify the regiochemistry of nitration.
Visualizations
The following diagrams illustrate the logical relationships in comparing the reactivity of the imidazole isomers.
A Comparative Guide to Alternative Reagents for the Synthesis of N-Methylated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The N-methylation of imidazoles is a fundamental transformation in organic synthesis, yielding structural motifs prevalent in numerous pharmaceuticals and functional materials. While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, their high toxicity and environmental concerns have driven the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of various alternative reagents for the N-methylation of imidazoles, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Alternative N-Methylating Agents
The selection of a methylating agent is a critical step in the synthesis of N-methylated imidazoles, with each alternative presenting a unique profile of reactivity, safety, and substrate compatibility. The following tables summarize the performance of several promising alternatives to conventional reagents.
| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | TMEDA | DMF | 95 | 8 | 92 | [1] |
| Methanol | Acid Catalyst | - | 250-400 | Continuous Flow | High | [2] |
| Phenyl Trimethylammonium Iodide | Cesium Carbonate | Toluene | 120 | 16 | Good | [3] |
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | - | DMF | 60-120 | 18 | High | |
| Methyltransferases | - | Buffer | Room Temp | 2-48 | up to 99 | [4][5] |
Table 1: Performance Data for Alternative N-Methylating Agents. This table provides a comparative overview of various reagents for the N-methylation of imidazoles, highlighting key reaction parameters and reported yields.
| Feature | Dimethyl Carbonate (DMC) | Methanol | Phenyl Trimethylammonium Iodide | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Biocatalysis (Methyltransferases) |
| Toxicity | Low | Low | Moderate | Moderate | Low |
| Cost | Low | Low | High | Moderate | Variable |
| Byproducts | Methanol, CO2 | Water | Aniline, HI | Methanol, DMF | S-adenosylhomocysteine (recycled) |
| Generality | Broad | Good for industrial scale | Good for specific substrates | Good for acid-sensitive substrates | Highly specific |
| Reaction Conditions | Moderate to high temperature | High temperature and pressure | High temperature | Moderate temperature | Mild (room temperature) |
Table 2: Qualitative Comparison of Alternative N-Methylating Agents. This table offers a qualitative assessment of the discussed reagents, focusing on practical considerations for laboratory and industrial applications.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of N-methylated imidazoles. This section provides step-by-step protocols for the most promising alternative methods.
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) and TMEDA[1]
This method offers a greener alternative to traditional alkyl halides, utilizing the low-toxicity reagent dimethyl carbonate.
Materials:
-
Imidazole (10 mmol)
-
Dimethyl Carbonate (DMC, 10 mL)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, 1 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a round-bottom flask, combine imidazole, DMF, and DMC.
-
Add TMEDA to the mixture.
-
Heat the reaction mixture to 95 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent and excess DMC under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methylimidazole.
Protocol 2: Acid-Catalyzed N-Methylation with Methanol in a Continuous Flow Reactor[2]
This industrial-scale method provides a cost-effective and efficient route to 1-methylimidazole.
Materials and Equipment:
-
Imidazole
-
Methanol
-
Solid acid catalyst (e.g., ammonium metatungstate exchanged hydrotalcite)
-
Fixed-bed continuous flow reactor
Procedure:
-
Prepare a feedstock mixture of imidazole and methanol, typically in a molar ratio of 1:4 to 1:6.
-
Pack the fixed-bed reactor with the solid acid catalyst.
-
Continuously pump the feedstock through the reactor at an elevated temperature (e.g., 250-400 °C) and pressure (e.g., 0.1-1.0 MPa).
-
Collect the product stream exiting the reactor.
-
Isolate pure 1-methylimidazole by fractional distillation under reduced pressure.
Protocol 3: Biocatalytic N-Methylation using Methyltransferases[4][5]
This highly selective and environmentally benign method utilizes enzymes to catalyze the methylation reaction under mild conditions.
Materials:
-
Imidazole substrate (e.g., 1 mM)
-
Methyltransferase enzyme (e.g., 2-5 mol%)
-
S-adenosylmethionine (SAM) as the methyl donor (or a recycling system)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
(Optional for SAM recycling) Anion methyltransferase, methyl iodide
Procedure:
-
In a reaction vessel, dissolve the imidazole substrate in the buffer solution.
-
Add the methyltransferase enzyme and SAM. If using a recycling system, add the second enzyme and methyl iodide.
-
Incubate the reaction mixture at room temperature for 2-48 hours, with gentle agitation.
-
Monitor the formation of the N-methylated product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting potential issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 1-methyl-1H-imidazole-5-carboxylate Derivatives: A Review of Available Biological Activity Data
A comprehensive comparative guide on the biological activities of a series of Methyl 1-methyl-1H-imidazole-5-carboxylate derivatives cannot be compiled at this time due to a lack of publicly available research studies that have synthesized and systematically evaluated such a series.
Extensive searches of scientific literature did not yield studies that specifically focus on the synthesis and comparative biological evaluation of a range of derivatives based on the this compound core structure. While the broader class of imidazole and benzimidazole derivatives has been extensively investigated for various pharmacological properties, including anticancer and antimicrobial activities, specific data on the target compound and its analogs is scarce.
The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds. Research has shown that substitutions on the imidazole ring can significantly modulate the pharmacological profile of the resulting molecules. However, without studies that systematically vary substituents on the this compound backbone and test the resulting compounds under consistent experimental conditions, a meaningful and objective comparison of their biological activities is not feasible.
For a valid comparative analysis, it is essential to have access to quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, obtained from standardized assays. This allows for a direct comparison of the potency and efficacy of different derivatives. Furthermore, detailed experimental protocols are necessary to understand the conditions under which the data were generated and to ensure the reproducibility of the findings.
Researchers and drug development professionals interested in the potential of this compound derivatives are encouraged to initiate studies to synthesize a library of these compounds and evaluate their biological activities against various targets. Such research would be a valuable contribution to the field of medicinal chemistry and could uncover novel therapeutic agents.
Future Directions for Research
To facilitate the creation of a comprehensive comparison guide in the future, the following experimental workflow is proposed:
Caption: Proposed research workflow for the synthesis and comparative biological evaluation of this compound derivatives.
This structured approach would generate the necessary data to construct a detailed and informative comparison guide, which would be of significant value to the scientific community.
spectroscopic data comparison for imidazole regioisomers
A Comprehensive Comparison of Spectroscopic Data for Imidazole Regioisomers
For researchers and professionals in drug development and chemical sciences, accurate identification of constitutional isomers is a critical step in synthesis and characterization. This guide provides a detailed comparison of spectroscopic data for three common regioisomers of methylimidazole: 1-methylimidazole, 2-methylimidazole, and 4(5)-methylimidazole. The distinctive features in their ¹H NMR, ¹³C NMR, and IR spectra, which arise from the different placement of the methyl group on the imidazole ring, are presented for facile identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three imidazole regioisomers.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the methylimidazole isomers.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-Methylimidazole | CDCl₃ | 7.39 (s, 1H, H-2), 7.01 (s, 1H, H-5), 6.86 (s, 1H, H-4), 3.64 (s, 3H, N-CH₃)[1] | 137.5 (C-2), 129.5 (C-5), 121.5 (C-4), 33.5 (N-CH₃)[2][3] |
| 2-Methylimidazole | DMSO-d₆ | 12.0 (br s, 1H, NH), 6.85 (s, 2H, H-4, H-5), 2.25 (s, 3H, C-CH₃) | 145.0 (C-2), 121.0 (C-4, C-5), 13.0 (C-CH₃)[4][5] |
| 4(5)-Methylimidazole | CDCl₃ | 10.5 (br s, 1H, NH), 7.55 (s, 1H, H-2), 6.80 (s, 1H, H-5/H-4), 2.20 (s, 3H, C-CH₃)[6] | 135.5 (C-2), 130.0 (C-4), 115.0 (C-5), 13.5 (C-CH₃) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. Key differences in the IR spectra of the methylimidazole isomers can be observed in the fingerprint region and in the C-H and N-H stretching regions.
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Methylimidazole | 3100-3000 (C-H stretch, aromatic), 2950 (C-H stretch, methyl), 1500-1450 (C=C and C=N stretching)[7][8][9] |
| 2-Methylimidazole | 3200-2600 (broad, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2925 (C-H stretch, methyl), 1580 (C=N stretch)[10][11][12] |
| 4(5)-Methylimidazole | 3300-2500 (broad, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2930 (C-H stretch, methyl), 1580 (C=N stretch)[13][14] |
Experimental Protocols
Standard procedures for acquiring spectroscopic data are outlined below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of the imidazole sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15] The choice of solvent is crucial as it can influence chemical shifts.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[16][17]
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.[18][19] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples like 1-methylimidazole, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[20]
-
Sample Preparation (Solid): For solid samples like 2-methylimidazole and 4(5)-methylimidazole, a common method is to prepare a KBr pellet. A small amount of the sample (1-2 mg) is ground with about 100-200 mg of dry KBr powder and pressed into a transparent disk.[21] Alternatively, a thin film can be cast from a volatile solvent.[21]
-
Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.[22][23]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for distinguishing between the imidazole regioisomers using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of imidazole regioisomers.
References
- 1. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Methylimidazole(822-36-6) 1H NMR [m.chemicalbook.com]
- 7. 1-Methylimidazole(616-47-7) IR Spectrum [chemicalbook.com]
- 8. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Methylimidazole(693-98-1) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Methylimidazole(822-36-6) IR Spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceopen.com [scienceopen.com]
- 17. rsc.org [rsc.org]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. eng.uc.edu [eng.uc.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. mse.washington.edu [mse.washington.edu]
- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]
assessing the efficacy of different catalysts for imidazole synthesis
The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] The efficient synthesis of substituted imidazoles is therefore a critical task for researchers in drug discovery and development. While classical methods like the Radziszewski and Wallach syntheses exist, modern catalytic approaches offer significant advantages in terms of yield, reaction time, and sustainability.[1] This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic needs.
Data Presentation: A Comparative Analysis of Catalyst Performance
The choice of catalyst significantly impacts the efficiency and outcome of imidazole synthesis. The following table summarizes the performance of a range of catalysts for the synthesis of 2,4,5-trisubstituted imidazoles, highlighting key metrics for direct comparison.
| Catalyst Category | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent/Conditions |
| Metal-Based | CuI | 10-15 mol% | Reflux (Butanol) | 20-30 min | ~95% | Not Reported | Butanol |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92% | Not Reported | Solvent-free | |
| Cu(phen)Cl₂ | 10 mol% | 35 | 3 h | High | Not Reported | Ethanol | |
| Heterogeneous | Co₃O₄ Nanoparticles | 0.03 g | Ultrasonic Irradiation | 12-28 min | 91-97% | 5 | Ethanol |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes (Magnetic) | Solvent-free | |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95% | 5 | Solvent-free | |
| γ-Fe₂O₃-SO₃H | Not Specified | Room Temp | 40-70 min | 92-98% | 6 (Magnetic) | Aqueous Media | |
| FeCl₃/SiO₂ | 20 mg | 100 | 1 h | 93% | Yes | Solvent-free | |
| ZSM-11 Zeolite | Not Specified | Not Specified | 48 h | Excellent | 5 | Solvent-free | |
| Organocatalysts | L-Proline | 10 mol% | Reflux | Not Specified | High | Not Reported | Ethanol |
| Ionic Liquids | [C₁₆M₁Im][Br] | Not Specified | 80 | 48 h | Moderate | Not Reported | Acetonitrile |
This table compiles data from multiple sources.[2][3][4][5][6]
Mandatory Visualizations
The selection of an appropriate catalyst is a critical decision in synthetic strategy.[2] The following diagrams illustrate key workflows and decision-making processes for researchers.
Experimental Protocols: Detailed Methodologies
Reproducibility is crucial for the successful implementation of any synthetic method.[1] Here, we provide detailed experimental protocols for three representative catalyst systems.
This protocol outlines an efficient synthesis using a common homogeneous copper-based catalyst.[2][3]
-
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Benzil or Benzoin (1.0 mmol)
-
Ammonium acetate (2.0-3.0 mmol)
-
Copper(I) iodide (CuI) (10-15 mol%)
-
Butanol or Ethanol (7 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, benzil (or benzoin), ammonium acetate, and CuI in the chosen solvent (e.g., butanol).[1][2]
-
Reflux the reaction mixture with stirring for the time specified in the comparative data table (typically 20-90 minutes).[3][7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water or crushed ice.[1][7]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the solid product with cold water and, if necessary, recrystallize from ethanol to obtain the pure trisubstituted imidazole.[1][7]
-
This method utilizes a heterogeneous catalyst that can be easily recovered and reused, representing a greener approach.[2][8]
-
Materials:
-
N-methylimidazole
-
Isothiocyanate
-
Triphenylphosphine
-
α-bromoketone
-
Fe₃O₄ nanoparticles (15 mol%)
-
-
Procedure:
-
In a reaction vessel, prepare a mixture of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone.[2]
-
Add the Fe₃O₄ nanoparticles to the mixture.[2]
-
Heat the reaction under solvent-free conditions at 50°C for approximately 5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Separate the catalyst from the product mixture using an external magnet.[2] The recovered catalyst can be washed, dried, and reused for subsequent reactions.[8]
-
Isolate and purify the product using standard techniques such as filtration and recrystallization.[2]
-
This protocol uses a readily available and non-toxic amino acid as an organocatalyst.
-
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2 mmol)
-
L-proline (10 mol%)
-
Ethanol
-
-
Procedure:
-
Combine the aldehyde, benzil, ammonium acetate, and L-proline in ethanol in a reaction flask.
-
Heat the solution under reflux conditions.
-
Monitor the reaction until completion.
-
Once the reaction is finished, allow the mixture to cool to room temperature.
-
Pour the cooled mixture over crushed ice to precipitate the product.
-
Isolate the solid product by filtration and wash with water.
-
Conclusion
The synthesis of imidazoles has been significantly advanced by the development of diverse catalytic systems.[9] Homogeneous metal catalysts like CuI offer excellent yields and very short reaction times but often pose challenges in catalyst recovery.[2][3] In contrast, heterogeneous catalysts, particularly magnetic nanoparticles such as Fe₃O₄ and γ-Fe₂O₃-SO₃H, provide a sustainable alternative with high reusability and simple, magnet-based separation, aligning with the principles of green chemistry.[8] Organocatalysts like L-proline present a metal-free, cost-effective, and environmentally benign option.
The optimal choice of catalyst is highly dependent on the specific requirements of the synthesis, including desired yield, reaction scale, cost constraints, and environmental considerations.[1] This guide provides the foundational data and protocols to enable researchers to make an informed decision, thereby optimizing their synthetic strategies for the development of novel imidazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imidazole Synthesis Methodologies for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of substituted imidazoles is therefore a critical task for researchers in drug discovery and development. This guide provides an objective, data-driven comparison of prominent imidazole synthesis methodologies, offering insights into their respective advantages and limitations to inform the selection of the most suitable method for a given research objective.
Comparative Analysis of Imidazole Synthesis Methods
The choice of a synthetic route to a desired imidazole derivative is often a balance between yield, reaction time, substrate scope, and the mildness of reaction conditions. The following table summarizes key quantitative data for several classical and modern imidazole synthesis methodologies, providing a clear basis for comparison.
| Synthesis Method | Target Imidazole Example | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Radziszewski Synthesis | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95[1] |
| Marckwald Synthesis | 2-Mercapto-4-phenylimidazole | α-Amino ketone, Potassium Thiocyanate | - | Not specified | Not specified | Not specified | Moderate[1][2] |
| Microwave-Assisted Synthesis | 2,4,5-Trisubstituted imidazoles | Benzil, Aromatic aldehydes, Ammonium acetate | Solvent-free or various catalysts (e.g., TEBA) | Ethanol or solvent-free | Varies (e.g., 700W) | 3.5 min - 15 min | 60-95[3][4][5] |
| Ultrasound-Assisted Synthesis | Substituted imidazoles | Varies (e.g., aldehydes, benzil, ammonium acetate) | Varies (e.g., ionic liquids) | Varies | Room Temperature | 35-60 min | 73-98[5][6] |
| Green Synthesis (Lemon Juice) | 2,4,5-Triaryl-1H-imidazole | Benzil, Aromatic aldehydes, Ammonium acetate | Lemon Juice | Ethanol | Reflux | Not specified | Good[7] |
Key Synthesis Methodologies in Detail
This section provides a deeper look into the mechanisms and experimental protocols of the compared synthesis methods.
Radziszewski (or Debus-Radziszewski) Synthesis
This classical one-pot condensation reaction is a widely used method for the synthesis of 2,4,5-trisubstituted imidazoles.[1][8] It involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate).[8][9]
Reaction Pathway:
Caption: Reaction pathway for the Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole [1]
-
In a round-bottom flask, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and ammonium acetate (10.0 equivalents).
-
Add glacial acetic acid to serve as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and recrystallize from ethanol to obtain the pure 2,4,5-triphenylimidazole product.
Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can then be converted to other imidazole derivatives.[2] It involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or thiocyanate.[10]
Reaction Pathway:
Caption: Reaction pathway for the Marckwald synthesis of 2-mercaptoimidazoles.
Experimental Protocol: General Procedure
Detailed modern protocols for the Marckwald synthesis can vary, but the core principle involves the cyclization of an α-aminocarbonyl compound with a source of thiocyanate. The resulting 2-thiol-substituted imidazoles can be further modified, for example, by oxidative desulfurization to yield the corresponding imidazole.[2]
Modern Methodologies: Microwave and Ultrasound-Assisted Synthesis
In recent years, green chemistry principles have driven the development of more efficient and environmentally friendly synthetic methods.[11] Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times.[6][12]
Advantages of Modern Techniques:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Increased Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[12][13]
-
Energy Efficiency: These methods are generally more energy-efficient than conventional refluxing.[14]
-
Solvent-Free Conditions: Many microwave-assisted reactions can be carried out under solvent-free conditions, reducing environmental impact.[3]
Experimental Workflow for Microwave-Assisted Synthesis:
Caption: Experimental workflow for a typical microwave-assisted imidazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine [4]
-
Dissolve 2-Bromo-1-(substituted phenyl) ethanone (0.02 M) in ethanol.
-
Add an aqueous solution of a substituted amide/imidine (0.02 M) and triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst (0.05 M).
-
Irradiate the mixture in a microwave reactor for 3.5 minutes at 700 W.
-
Allow the reaction mixture to cool and then triturate it.
-
Add ice-cold water and neutralize with sodium acetate.
-
Filter the separated product and crystallize from ethanol.
Conclusion
The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule and the available laboratory resources. Classical methods like the Radziszewski synthesis remain valuable for their simplicity and effectiveness in specific contexts.[1] However, for rapid synthesis, high yields, and alignment with green chemistry principles, modern microwave and ultrasound-assisted methods offer significant advantages and are increasingly becoming the methods of choice in high-throughput and discovery chemistry settings.[12][14] Researchers are encouraged to consider the trade-offs between these methodologies to best achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of analytical methods for imidazole carboxylate quantification
A Comparative Guide to Analytical Methods for Imidazole Carboxylate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of imidazole carboxylates is crucial for various applications, including pharmaceutical development, quality control, and metabolic studies. This guide provides an objective comparison of common analytical methods for the quantification of imidazole carboxylates, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an analytical method for imidazole carboxylate quantification is determined by factors such as required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of imidazole carboxylates. When coupled with a UV detector, it offers good selectivity and sensitivity for compounds that possess a chromophore.[1] This method is particularly suitable for routine analysis and quality control of bulk substances and pharmaceutical formulations.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantification of organic molecules in complex matrices due to its high selectivity and sensitivity.[2] This technique combines the separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by mass spectrometry. It is the preferred method for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected in complex biological fluids.
-
UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. For imidazole carboxylates, the imidazole ring and carboxylic acid groups contribute to UV absorption.[3] While being a simpler and more accessible technique, its selectivity can be limited, making it more suitable for the quantification of pure compounds or in simple mixtures where interfering substances are absent.
Data Presentation
The following tables summarize the quantitative performance of various analytical methods for the quantification of imidazole carboxylates and related imidazole derivatives.
Table 1: HPLC Method Performance for Imidazole Carboxylates and Derivatives
| Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Reference |
| Imidazole Derivatives | Atmospheric Particles | > 0.99 | 1 - 25 nM | 1 - 50 nM | Not Reported | < 3% (interday) | [4] |
| Four Imidazole Drugs | Human Plasma | Not Reported | 0.13 - 0.41 µg/mL | Not Reported | Not Reported | Not Reported | [5] |
Table 2: LC-MS/MS Method Performance for Imidazole Derivatives
| Analyte | Matrix | Linearity (R²) | Limit of Quantification (LOQ) / MQL | Accuracy (% Recovery) | Precision (RSD) | Reference |
| 10 Imidazoles | Atmospheric Particles | > 0.99 | 1 - 50 nM | Not Reported | < 3% (interday) | [2] |
| 21 Imidazoles | Water, Sediment, Soil | > 0.995 | < 1.0 ng/L (water), < 1.0 µg/kg (sediment/soil) | 60 - 120% | < 15% | [2] |
| 2-Aminoimidazole | Not Specified | > 0.99 | 0.05 ng/mL | Within 15% | < 10% | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods.
Protocol 1: HPLC-UV for 1H-Imidazole-4,5-dicarboxylic acid
This reverse-phase HPLC method is suitable for the analysis of 1H-Imidazole-4,5-dicarboxylic acid.[7]
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid.[1][7] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as a mixture of water and acetonitrile.[1]
Protocol 2: LC-MS/MS for Imidazole Derivatives in Environmental Samples
This protocol is designed for the robust analysis of multiple imidazole compounds in complex environmental matrices.[2]
-
Sample Preparation (Water):
-
Filter 500 mL of the water sample.
-
Add Na₂EDTA and isotope-labeled surrogate standards.
-
Perform Solid-Phase Extraction (SPE) using an Oasis HLB cartridge.
-
Elute the analytes with methanol.
-
Evaporate the eluate and reconstitute the residue for analysis.[2]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 3: UV-Vis Spectrophotometry for Imidazole Derivatives
This method can be used for the basic quantification of imidazole compounds in solution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the imidazole carboxylate in a suitable UV-grade solvent (e.g., methanol or water). Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Acquisition: Scan the UV-Vis spectrum from 200 to 400 nm. Use the solvent as a blank for baseline correction. The characteristic absorption peak for imidazole is near 209 nm.[8]
Mandatory Visualization
Caption: Workflow for the quantification of imidazole carboxylates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium [mdpi.com]
Imidazole Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recently developed imidazole derivatives as inhibitors of key enzymes implicated in various diseases. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the rational design and development of novel therapeutic agents.
Comparative Inhibitory Potency of Imidazole Derivatives
The inhibitory efficacy of various imidazole derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are established therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer.[1][2] Novel pyrazolylbenzo[d]imidazole derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms.[3][4]
| Compound Class | Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyridine-3-sulfonamides | Various | 169–5400 | 58.5–1238 | 19.5–652 | 16.8–768 |
| 5-Nitroimidazole Series | Derivative 4 | - | 58.6 | - | - |
| 5-Nitroimidazole Series | Derivative 10 | 6428.4 | 199.2 | 147.3 | - |
Note: Kᵢ values are presented for some compounds as reported in the literature.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[5] Imidazole-thiazole and imidazotriazole-based thiazolidinone derivatives have shown significant inhibitory potential.[6][7]
| Compound Class | Derivative | AChE (IC50, µM) | BuChE (IC50, µM) |
| Benzimidazole-based thiazoles | Analogues 1-24 | 0.10 ± 0.05 to 11.10 ± 0.30 | 0.20 ± 0.050 to 14.20 ± 0.10 |
| Imidazotriazole-based thiazolidinones | Analog 10 | 6.70 | 7.10 |
| Thiazole-based derivatives | Compound 10 | 0.103 | - |
| Thiazole-based derivatives | Compound 16 | 0.109 | - |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[8][9] Imidazothiazole and imidazopyridine-oxazole derivatives have emerged as potent urease inhibitors.[10]
| Compound Class | Derivative | Urease (IC50, µM) | Standard (Thiourea IC50, µM) |
| Imidazo[2,1-b]thiazole sulfonates/sulfamates | Compound 2c | 2.94 ± 0.05 | 22.3 ± 0.031 |
| Imidazo[2,1-b]thiazole sulfonates/sulfamates | Compound 1d | 3.09 ± 0.07 | 22.3 ± 0.031 |
| Imidazopyridine-oxazole | Compound 4i | 5.68 ± 1.66 | 21.37 ± 1.76 |
| Imidazopyridine-oxazole | Compound 4o | 7.11 ± 1.24 | 21.37 ± 1.76 |
| Imidazopyridine-oxazole | Compound 4g | 9.41 ± 1.19 | 21.37 ± 1.76 |
| Imidazopyridine-oxazole | Compound 4h | 10.45 ± 2.57 | 21.37 ± 1.76 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA I and II is typically evaluated using a colorimetric method that measures the esterase activity of the enzyme.[11][12]
-
Reagent Preparation :
-
CA Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
CA Enzyme Solution (e.g., human erythrocyte CA-I and bovine erythrocyte CA-II).
-
Substrate Solution (e.g., p-nitrophenyl acetate in acetone).
-
Test compounds and standard inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the CA Assay Buffer.
-
Add the test compound solution at various concentrations.
-
Add the CA enzyme solution to initiate the pre-incubation (e.g., 15 minutes at room temperature).
-
Add the substrate solution to start the enzymatic reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) in a kinetic mode for a defined period (e.g., 60 minutes) at room temperature using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Slope of test well / Slope of control well)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE and BuChE activity is the spectrophotometric assay developed by Ellman and colleagues.[13][14]
-
Principle : The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[13]
-
Reagent Preparation :
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Substrate solution (e.g., 14 mM acetylthiocholine iodide (ATCI) in deionized water).
-
AChE or BuChE enzyme solution.
-
Test compounds and standard inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add phosphate buffer, enzyme solution, and DTNB.
-
Add the test compound solution or solvent for the control.
-
Pre-incubate the mixture (e.g., 10-15 minutes at 25°C or 37°C).[13][14]
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a specified duration (e.g., 3-5 minutes) using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition as described for the CA assay.
-
Calculate the IC50 value from the dose-response curve.
-
Urease Inhibition Assay (Berthelot/Indophenol Method)
The inhibitory activity against urease is commonly determined by quantifying the amount of ammonia produced from the hydrolysis of urea using the Berthelot (indophenol) method.[9]
-
Principle : This colorimetric assay measures the concentration of ammonia through its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically (typically between 625 and 670 nm).[9]
-
Reagent Preparation :
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Urea solution (e.g., 100 mM in buffer).
-
Urease enzyme solution (e.g., from Jack bean).
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite).
-
Test compounds and standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the urease enzyme solution and the test compound solution.
-
Incubate the mixture (e.g., 15 minutes at 30°C).[15]
-
Add the urea solution to start the enzymatic reaction and incubate further (e.g., 10 minutes at 30°C).
-
Add the phenol and alkali reagents to stop the reaction and initiate color development.
-
Incubate for a period to allow for color development (e.g., 50 minutes at 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for enzyme inhibition assays and the reaction mechanism underlying the Ellman's method for cholinesterase activity measurement.
Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.
Caption: Reaction mechanism of the Ellman's method for cholinesterase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolylbenzo[d]imidazoles as new potent and selective inhibitors of carbonic anhydrase isoforms hCA IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PlumX [plu.mx]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Evaluating the Cost-Effectiveness of Different Synthetic Pathways
The selection of a synthetic route is a critical decision in chemical and pharmaceutical development, profoundly impacting a project's economic viability and environmental footprint. A thorough evaluation of various synthetic pathways is essential to identify the most efficient, scalable, and sustainable option. This guide provides a framework for objectively comparing synthetic pathways using key performance metrics, detailed experimental protocols, and illustrative workflows.
Key Metrics for Comparison
A multi-faceted approach is necessary for a comprehensive evaluation. The following metrics provide a quantitative basis for comparing the cost-effectiveness and greenness of different synthetic routes.
-
Yield (%): This fundamental metric represents the efficiency of a chemical reaction in converting reactants to the desired product. While a high yield is desirable, it does not provide a complete picture of a process's efficiency.
-
Atom Economy (%): A concept developed by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the final desired product.[1] It is a theoretical calculation that helps to assess the inherent efficiency of a reaction.[1][2]
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[3][4] It provides a simple and effective measure of the environmental impact of a process.[3] A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specific mass of the final product.[1][5][6][7] The pharmaceutical industry, in particular, has adopted PMI to drive more sustainable manufacturing processes.[1][6]
-
Reaction Mass Efficiency (RME) (%): RME takes into account the yield, stoichiometry, and atom economy of a reaction.[2][8] It is calculated as the mass of the desired product divided by the total mass of reactants.
-
Cost of Goods (COGs): This encompasses all direct costs associated with the synthesis, including raw materials, reagents, catalysts, solvents, and waste disposal.[9][10] A detailed COGs analysis is crucial for determining the commercial viability of a synthetic route.
-
Step Count: The number of individual chemical transformations required to synthesize the target molecule is a critical factor.[11][12] Fewer steps are generally preferred as they can lead to higher overall yields, reduced resource consumption, and lower manufacturing costs.[13]
Comparative Data of Synthetic Pathways
To illustrate the application of these metrics, consider two hypothetical synthetic pathways to a target molecule.
| Metric | Pathway A | Pathway B | Notes |
| Overall Yield (%) | 45 | 60 | Higher yield suggests greater efficiency in converting starting materials to product. |
| Atom Economy (%) | 65 | 85 | Pathway B is inherently more efficient in atom utilization. |
| E-Factor | 20 | 10 | Pathway B generates significantly less waste per kilogram of product. |
| Process Mass Intensity (PMI) | 150 | 75 | Pathway B is substantially more mass-efficient, considering all process inputs. |
| Reaction Mass Efficiency (%) | 50 | 70 | Pathway B is more efficient in converting the mass of reactants to the final product. |
| Estimated Cost of Goods ($/kg) | 500 | 350 | Lower COGs make Pathway B the more economically favorable option. |
| Number of Synthetic Steps | 6 | 4 | Fewer steps in Pathway B can lead to faster production times and lower capital costs. |
Experimental Protocols
Accurate and reproducible data are the foundation of a reliable comparison. The following are detailed methodologies for key experiments.
Protocol for Determining Reaction Yield and Purity
-
Reaction Setup: Assemble the reaction apparatus as per the established procedure. Accurately weigh all reactants and record the amounts.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) until completion.
-
Work-up and Isolation: Upon completion, quench the reaction and perform the necessary extraction, washing, and drying steps to isolate the crude product.
-
Purification: Purify the crude product using a suitable method (e.g., crystallization, chromatography).
-
Product Characterization:
-
Accurately weigh the dried, purified product to determine the actual yield.
-
Determine the purity of the final product using a quantitative analytical method such as qNMR or HPLC with a calibrated standard.
-
Confirm the identity of the product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
-
Calculation of Yield:
-
Calculate the theoretical yield based on the stoichiometry of the reaction and the amount of the limiting reagent.
-
Calculate the percentage yield using the formula: (Actual Yield / Theoretical Yield) * 100%.
-
Protocol for Calculating Process Mass Intensity (PMI)
-
Define System Boundaries: Clearly define the start and end points of the synthetic process for which the PMI is being calculated. This typically includes all steps from the introduction of starting materials to the isolation of the final product.
-
Mass Inventory:
-
Compile a comprehensive list of all materials used in the process. This includes:
-
Starting materials
-
Reagents
-
Catalysts
-
Solvents (for reaction and purification)
-
Process water
-
Any other materials that are part of the process stream.
-
-
Accurately measure and record the mass of each material used.
-
-
Determine Product Mass: Accurately weigh the final, isolated, and dried product of the desired purity.
-
Calculate PMI:
-
Sum the masses of all materials from the inventory to get the total mass input.
-
Calculate the PMI using the formula: Total Mass Input / Mass of Final Product.
-
Visualizing the Evaluation Process
Diagrams can effectively illustrate complex workflows and relationships, aiding in the decision-making process.
Caption: Workflow for evaluating synthetic pathways.
Caption: Decision-making for pathway selection.
Conclusion
The evaluation of synthetic pathways is a complex but essential process in modern chemistry. By employing a suite of metrics that assess not only the economic viability but also the environmental impact, researchers and drug development professionals can make more informed and responsible decisions. A systematic approach, grounded in robust experimental data and clear visualization of the decision-making process, will ultimately lead to the selection of synthetic routes that are not only cost-effective but also sustainable in the long term.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. chembam.com [chembam.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Process Mass Intensity → Area → Resource 3 [product.sustainability-directory.com]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 8. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 11. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
- 13. assets.ctfassets.net [assets.ctfassets.net]
A Comparative Guide to Imidazole Synthesis: Established Protocols vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of established and modern imidazole synthesis methods, supported by experimental data, to inform the selection of the most suitable protocol for your research needs.
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Consequently, a variety of synthetic routes have been developed, ranging from classical one-pot condensations to modern catalyzed and microwave-assisted approaches. This guide benchmarks key methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a direct comparison of their performance.
Comparative Analysis of Imidazole Synthesis Methods
The choice of an appropriate synthetic method for a desired imidazole derivative is often a trade-off between yield, reaction time, temperature, and the need for specialized equipment or catalysts. The following table summarizes key quantitative parameters for several common methods, providing a basis for direct comparison.
| Synthesis Method | Target Imidazole Example | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Established Methods | ||||||
| Debus-Radziszewski Synthesis | 2,4,5-Triphenylimidazole | Ammonium Acetate | Glacial Acetic Acid | 100-120 | 1-2 hours | ~85-95 |
| Marckwald Synthesis | 2-Mercapto-4-phenylimidazole | Potassium Thiocyanate | Not specified in detail | Not specified | Several hours | Moderate |
| Modern Methods | ||||||
| Microwave-Assisted (Debus-Radziszewski variant) | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Cupric Chloride (10 mol%) | Solvent-free | Microwave (300W) | 12 minutes | 92 |
| Ultrasonic-Assisted Synthesis | 2,4,5-Trisubstituted imidazoles | Zirconium (IV) acetylacetonate (Zr(acac)₄) | Not specified | Not specified | 20-50 minutes | up to 97 |
| Nano-Catalyst Synthesis | 2,4,5-Trisubstituted imidazoles | Nano-LaMnO₃ perovskite (0.8 mol%) | Solvent-free | 80 | Not specified | High |
| Ionic Liquid Catalyzed (Microwave) | 2,4,5-Trisubstituted imidazoles | [BMIM][BF₄] (15 mol%) | Solvent-free | Microwave (240W) | 7-9 minutes | 80-86 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.
Established Method: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole[1]
This classical method involves a one-pot condensation reaction.
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Modern Method: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole[2]
This method utilizes microwave irradiation to significantly reduce reaction times.
Procedure:
-
In a 50 ml beaker, take a mixture of 4-methoxybenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Mix the reaction mixture properly with a glass rod.
-
Expose the mixture in a microwave oven at a power of 300W and irradiate for 12 minutes.
-
Monitor the progress of the reaction by TLC (petroleum ether: ethyl acetate = 9:1 as eluent).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Recrystallize the crude product from ethanol to afford the pure product.
Modern Method: Ultrasonic-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles[3]
This approach employs ultrasonic irradiation to enhance reaction rates.
Procedure:
-
A mixture of an aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), and zirconium (IV) acetylacetonate (Zr(acac)₄) as the catalyst is subjected to ultrasonic irradiation.
-
The reaction is typically completed in 20-50 minutes.
-
Work-up involves standard extraction and purification procedures.
Visualizing the Workflow
To better understand the logical flow of comparing these synthesis methods, the following diagram illustrates the general workflow from method selection to final analysis.
Caption: A logical workflow for the comparison of imidazole synthesis methods.
Signaling Pathway of a Generic Catalyzed Imidazole Synthesis
The following diagram illustrates a simplified signaling pathway for a generic metal-catalyzed, one-pot synthesis of a trisubstituted imidazole, highlighting the key components and their interactions.
Caption: A simplified diagram of a catalyzed imidazole synthesis pathway.
Conclusion
The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule and the available laboratory resources. Classical methods like the Debus-Radziszewski and Marckwald syntheses remain valuable for their simplicity and effectiveness in specific contexts.[1] However, for rapid synthesis and high yields, particularly in high-throughput settings, modern catalytic and microwave-assisted methods offer significant advantages, often proceeding in minutes rather than hours and with higher yields.[2][3] This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 1-Methyl-1H-Imidazole-5-Carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-methyl-1H-imidazole-5-carboxylate, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any dust or vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Spill Containment and Cleanup
In the event of a spill, immediately evacuate the area of unnecessary personnel and move upwind.[3] For minor spills, you can proceed with cleanup if you are appropriately trained.[3]
Minor Spill Cleanup Procedure:
-
Wear impervious gloves and safety glasses.[3]
-
Avoid generating dust.[3]
-
Use dry cleanup procedures.[3]
-
Sweep or shovel the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][3][4]
For major spills, alert your institution's emergency response team.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[1][2]
-
Waste Characterization : Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1][2]
-
Containerization :
-
Collect waste this compound, in either pure form or in solutions, in a compatible, sealable, and airtight waste container.
-
Ensure the container is clearly and accurately labeled with a "Dangerous Waste" label as soon as the first waste is added.
-
-
Storage :
-
Disposal Request :
-
Once the waste container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.
-
Arrange for pickup by your institution's certified hazardous waste management provider.
-
Note : Do not empty this chemical into drains.[1]
Quantitative Safety Data
| Parameter | Value/Information | Source |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. | [1][2] |
| Incompatible Materials | Bases, Strong oxidizing agents, Amines, Reducing agents, Acids, Acid anhydrides, Acid chlorides. | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Methyl 1-methyl-1H-imidazole-5-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 1-methyl-1H-imidazole-5-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on Safety Data Sheets (SDS).
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] | A full-face shield is recommended when handling large quantities.[1] Ensure compliance with NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Suitable protective gloves.[1] | Chemical-resistant, impervious gloves are required.[2] Always inspect gloves before use and wash hands thoroughly after handling.[2] |
| Skin and Body Protection | Protective clothing.[2] | A lab coat or full suit should be worn to prevent skin contact.[3] Protective boots may be required depending on the scale of handling. |
| Respiratory Protection | Dust respirator.[2] | Use a NIOSH (US) or CEN (EU) approved respirator. For low-level exposure, a P95 (US) or P1 (EU EN 143) particle respirator is suitable.[1] For higher-level protection, use an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator.[1] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a local exhaust ventilation system or a fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Safe Handling Practices:
-
Avoid all personal contact with the substance.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Keep containers securely sealed when not in use.[2]
Storage:
-
Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]
Spill and Disposal Procedures
Spill Response:
-
Minor Spills:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
Clean up spills immediately.[2]
-
Use dry cleanup procedures to avoid generating dust.[2] Sweep or vacuum the spilled material.
-
Place the collected material into a clean, dry, labeled, and sealable container for disposal.[2]
-
-
Major Spills:
Disposal Plan:
-
Dispose of the chemical and its container as hazardous waste.[2]
-
All disposal practices must be in accordance with local, regional, and national regulations.[2] Do not empty into drains.[5]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice.[4][5] Remove and wash contaminated clothing before reuse.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, seek medical advice.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Seek medical attention if you feel unwell.[5]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Chemical Handling Workflow
Caption: PPE Selection Process
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
